molecular formula C10H15NO2 B3431661 1-(3-Methoxyphenyl)-2-(methylamino)ethanol CAS No. 92188-49-3

1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Cat. No.: B3431661
CAS No.: 92188-49-3
M. Wt: 181.23 g/mol
InChI Key: ZIGVURPVSKJORL-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-(methylamino)ethanol is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Methoxyphenyl)-2-(methylamino)ethanol is 181.110278721 g/mol and the complexity rating of the compound is 141. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Methoxyphenyl)-2-(methylamino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)-2-(methylamino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxyphenyl)-2-(methylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-10(12)8-4-3-5-9(6-8)13-2/h3-6,10-12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGVURPVSKJORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005313
Record name 1-(3-Methoxyphenyl)-2-(methylamino)ethan-1-ol
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Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84989-50-4, 92188-49-3
Record name Methylphenylephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084989504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Methoxyphenyl)-2-(methylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92188-49-3
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Foundational & Exploratory

Physicochemical properties of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth explanations of the significance of each property and the experimental methodologies required for their accurate determination. As a crucial synthetic intermediate and structural analog to various pharmacologically active molecules, a thorough understanding of its characteristics is paramount for its effective application in medicinal chemistry and material science. This guide synthesizes theoretical principles with actionable, field-proven protocols for thermal analysis, spectroscopic characterization, acidity determination, and chromatographic purity assessment, ensuring a robust foundation for future research and development endeavors.

Chemical Identity and Structural Framework

Molecular Structure and Identification

1-(3-Methoxyphenyl)-2-(methylamino)ethanol is a secondary amino alcohol derivative. Its structure features a chiral center at the carbon bearing the hydroxyl group, a secondary amine, and a methoxy-substituted aromatic ring. These functional groups dictate its chemical reactivity, solubility, and interaction with biological systems.

The definitive identifiers for this compound are cataloged below.

IdentifierValueSource
IUPAC Name 1-(3-methoxyphenyl)-2-(methylamino)ethanolN/A
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.23 g/mol [1][2]
CAS Number Not explicitly available for this specific isomer; related structures exist.N/A
Canonical SMILES CNCO[2]

Note: The provided SMILES string represents a specific stereoisomer. The racemic mixture is more commonly encountered unless a stereospecific synthesis is employed.

Significance and Potential Applications

While not a widely commercialized compound itself, 1-(3-Methoxyphenyl)-2-(methylamino)ethanol serves as a valuable building block in organic synthesis. Its structural motifs are present in numerous adrenergic agents and other central nervous system-acting drugs. For instance, it shares a core phenyl-ethanolamine skeleton with compounds like phenylephrine, albeit with different substitution patterns.[3] Its potential utility lies in:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents.

  • Material Science: Its functional groups allow for its use in the synthesis of specialized polymers or deep eutectic solvents.[4]

  • Reference Standard: As a potential impurity or metabolite reference standard in the analysis of more complex pharmaceutical products.

Core Physicochemical Properties

A compound's behavior in both chemical and biological systems is governed by its fundamental physicochemical properties. This section details the key parameters for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol.

Physical State and Thermal Properties

The physical state at ambient temperature dictates handling and storage procedures, while thermal properties like melting and boiling points are critical indicators of purity.[5]

PropertyValueComments
Physical Form Expected to be a liquid or low-melting solid at room temperature.Based on analogs like 1-(3-Methoxyphenyl)ethanol, which is a liquid.[6]
Melting Point No experimental data available.Pure crystalline compounds exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[7][8]
Boiling Point No experimental data available.The related compound, 1-(3-methoxyphenyl)ethanol, has a boiling point of 133°C at 15 mmHg.
Solubility Profile

Solubility is a critical factor influencing bioavailability, formulation design, and reaction conditions. The presence of a hydroxyl and an amine group suggests moderate polarity, while the phenyl and methoxy groups contribute lipophilic character.

SolventExpected SolubilityRationale and Significance
Water Sparingly soluble to soluble, pH-dependent.The amine group can be protonated at acidic pH, forming a more soluble salt. This is a key consideration for aqueous formulations.
Methanol, Ethanol SolublePolar protic solvents are effective at solvating both the hydroxyl and amine groups.
Chloroform, Dichloromethane SolubleThe overall molecule possesses sufficient nonpolar character for solubility in chlorinated solvents.
Hexanes, Toluene Sparingly soluble to insolubleThe polarity of the amino alcohol functionality limits solubility in nonpolar hydrocarbon solvents.
Acidity and Basicity (pKa)

The pKa values define the ionization state of a molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is amphoteric, possessing both a basic secondary amine and a weakly acidic hydroxyl group.

Functional GroupExpected pKa RangeMethodological Insight
Secondary Amine (Protonated) ~9 - 10.5The pKa of the conjugate acid (R₂NH₂⁺) is crucial for predicting solubility in acidic media and interactions with acidic biological macromolecules.
Hydroxyl Group ~14 - 16The alcoholic proton is weakly acidic. A predicted pKa for the related 1-(3-methoxyphenyl)ethanol is approximately 14.49.[9]

The determination of pKa is a foundational experiment in drug development. Methods like potentiometric titration or NMR spectroscopy are standard.[10][11][12] Plotting a measured parameter (e.g., pH or chemical shift) against titrant volume or pH yields a sigmoidal curve where the inflection point corresponds to the pKa.[10][12]

Lipophilicity (LogP)

The partition coefficient (LogP) quantifies a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase, serving as a primary measure of its lipophilicity or hydrophobicity.

ParameterPredicted ValueSignificance in Drug Development
LogP ~1.0 - 2.0A LogP in this range often correlates with good oral absorption and cell membrane permeability, key components of the "Rule of Five" for drug-likeness. A related compound, 1-(3-methoxyphenyl)ethanol, has a calculated XLogP3 of 1.8.[13]

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (with splitting patterns characteristic of 1,3-disubstitution), the methoxy singlet (~3.8 ppm), the methylamino singlet or doublet, the methine (CH-O) proton, and the methylene (CH₂-N) protons.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, with aromatic signals between 110-160 ppm, the methoxy carbon around 55 ppm, and aliphatic carbons between 20-80 ppm.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion: For C₁₀H₁₅NO₂, the exact mass is 181.1103 Da. In high-resolution mass spectrometry (HRMS), this precise mass confirms the elemental composition.

  • Common Adducts: Expect to observe [M+H]⁺ at m/z 181.1103 in positive ion mode.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of water from the alcohol, or cleavage alpha to the nitrogen or oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of key functional groups.

Functional GroupCharacteristic Absorption Band (cm⁻¹)
O-H Stretch (Alcohol) 3200 - 3600 (broad)
N-H Stretch (Secondary Amine) 3300 - 3500 (moderate, sharp)
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=C Stretch (Aromatic) 1450 - 1600
C-O Stretch (Alcohol & Ether) 1050 - 1250

Experimental Protocols for Physicochemical Analysis

To ensure data integrity, standardized and well-validated protocols are essential. The following sections provide step-by-step methodologies grounded in established laboratory techniques.

Workflow for Physicochemical Characterization

The logical flow of experiments is critical for an efficient and comprehensive analysis of a new chemical entity. The following diagram illustrates a standard workflow.

G cluster_0 Initial Assessment & Purity cluster_1 Core Property Determination cluster_2 Data Integration & Reporting Purity Purity Assessment (HPLC) Structure Structural Confirmation (NMR, MS, IR) Purity->Structure Thermal Thermal Analysis (Melting Point) Structure->Thermal If Pure & Confirmed Solubility Solubility Profiling Thermal->Solubility pKa pKa Determination Solubility->pKa LogP LogP Measurement pKa->LogP Report Final Report Generation LogP->Report Start Sample Receipt Start->Purity

Caption: Workflow for Physicochemical Profiling.

Protocol: Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp) for accurate determination of the melting range, a key indicator of purity.[8]

Methodology:

  • Sample Preparation: Crush a small amount of the solid sample into a fine powder on a clean, dry watch glass.[8]

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[8]

  • Apparatus Setup: Ensure the heating block is cool (at least 20°C below the expected melting point).[8] Place the loaded capillary into the sample holder.

  • Rapid Determination (Optional): Set a fast heating rate (5-10°C per minute) to get an approximate melting temperature. Note this value and allow the apparatus to cool.[8]

  • Accurate Determination: Insert a fresh sample. Rapidly heat the block to about 20°C below the approximate melting point found in the previous step.

  • Measurement: Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, block, and thermometer.[7]

  • Record Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2. A pure sample will have a narrow range of <2°C.[5]

  • Cleanup: Turn off the apparatus and dispose of the used capillary tube in a designated glass waste container. Never reuse a sample that has already been melted.[7][8]

Protocol: pKa Determination via Potentiometric Titration

This method determines the pKa by monitoring pH changes as the sample is titrated with a strong acid or base.[11][14]

Methodology:

  • System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[14]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound (e.g., to achieve a ~1 mM solution) in a suitable solvent, typically water or a co-solvent mixture.[14] Maintain a constant ionic strength by using a background electrolyte like 0.15 M KCl.[14]

  • Titration Setup: Place the sample solution in a jacketed beaker on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

  • Titration (for the amine pKa): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The resulting titration curve will be sigmoidal.

  • pKa Calculation: Determine the equivalence point from the steepest part of the curve (or its first derivative). The pKa is equal to the pH at the half-equivalence point.[14] This represents the point where the concentrations of the protonated amine and the free base are equal.

Protocol: HPLC Method Development for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of small molecules.[15][16] This protocol outlines a systematic approach to developing a reversed-phase HPLC method.

Methodology:

  • Analyte and System Selection:

    • Column: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This stationary phase is suitable for retaining moderately polar compounds like the target analyte.[17]

    • Detector: A UV detector is appropriate, as the phenyl ring is a chromophore. Determine the λmax by scanning a dilute solution of the analyte.

  • Mobile Phase Preparation:

    • Rationale: Due to the basic amine, a buffered mobile phase is required to ensure peak shape and consistent retention time. A pH of ~3-4 will ensure the amine is protonated and well-behaved.

    • Mobile Phase A (Aqueous): Prepare a buffer such as 20 mM ammonium formate, adjusted to pH 3.7 with formic acid.[18]

    • Mobile Phase B (Organic): Use acetonitrile (ACN) or methanol. ACN is often preferred for its lower viscosity and UV cutoff.

  • Initial Gradient Run (Scouting):

    • Purpose: To quickly determine the approximate elution conditions.

    • Conditions: Run a fast, wide gradient (e.g., 5% to 95% B over 10-15 minutes) at a flow rate of 1.0 mL/min.

  • Method Optimization:

    • Goal: Achieve a retention factor (k') between 2 and 10, good peak symmetry, and resolution from any impurities.

    • Isocratic vs. Gradient: If the scouting run shows a single, well-retained peak, an isocratic (constant mobile phase composition) method can be developed. If multiple peaks are present or elution is very late, optimize the gradient slope and duration.[17]

  • System Suitability:

    • Purpose: To verify the performance of the chromatographic system before sample analysis.[18]

    • Procedure: Make five replicate injections of a standard solution. Calculate the relative standard deviation (RSD) for peak area and retention time (typically <2%). Check the peak tailing factor (should be between 0.8 and 1.5).

  • Sample Analysis:

    • Preparation: Dissolve the sample in the mobile phase or a compatible diluent, filter through a 0.45 µm syringe filter to remove particulates, and inject.[15][19]

    • Quantification: Purity is determined by area percent, assuming all components have a similar response factor at the chosen wavelength.

Conclusion

1-(3-Methoxyphenyl)-2-(methylamino)ethanol is a compound whose physicochemical profile is dictated by the interplay of its aromatic, hydroxyl, and secondary amine functionalities. While specific experimental data for this molecule is sparse in public literature, its properties can be reliably predicted based on its structure and determined using the standardized, robust analytical protocols detailed in this guide. A thorough characterization of its thermal stability, solubility, pKa, lipophilicity, and purity is a non-negotiable prerequisite for its successful application in any research or development context, providing the foundational data needed for rational molecular design, formulation development, and pharmacokinetic modeling.

References

  • Melting point determination. (n.d.). Retrieved March 7, 2026, from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved March 7, 2026, from [Link]

  • van der Heide, E., & van der Meulen, F. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved March 7, 2026, from [Link]

  • Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved March 7, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved March 7, 2026, from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved March 7, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Exp 1 - Melting Points. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved March 7, 2026, from [Link]

  • Popović-Nikolić, M., & Vasić, V. (2015). PKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved March 7, 2026, from [Link]

  • University of Calgary. (n.d.). Experiment 1: Melting-point Determinations. Retrieved March 7, 2026, from [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol. PubChem. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (1R)-1-(4-methoxyphenyl)-2-(methylamino)ethanol. PubChem. Retrieved March 7, 2026, from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved March 7, 2026, from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved March 7, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}. Retrieved March 7, 2026, from https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=21_1_21
  • ResearchGate. (2025, October). Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved March 7, 2026, from [Link]

  • lookchem. (n.d.). Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). Ethanol, 2-(methylamino)-. NIST WebBook. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2019, July 31). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. Retrieved March 7, 2026, from [Link]

  • MassBank. (2020, August 19). Organic compounds. Retrieved March 7, 2026, from [Link]

  • Malaysian Journal of Science. (2024, July 31). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US8455692B2 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol.
  • PubChem. (n.d.). 2-(benzylamino)-1-(3-methoxyphenyl)ethan-1-ol. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho [2. Retrieved March 7, 2026, from https://www.researchgate.net/publication/305386053_Synthesis_and_Spectroscopic_characterization_of_isomers_3-n-methoxyphenyl-_23-dihydro-1H-naphtho_2_1-b_thiopyran_and_2-n-methoxyphenyl-_23-dihydro-1H-naphtho_2_1-b_thiopyran_2_1-b_thiopyran

Sources

Pharmacological Profile of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Available Data: Direct pharmacological data for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol is limited in publicly accessible scientific literature. This guide, therefore, presents a predictive pharmacological profile based on the well-established structure-activity relationships (SAR) of the phenylethanolamine class of compounds, with a particular focus on its close structural analog, phenylephrine. The experimental protocols described herein are proposed as a robust framework for the empirical validation of this inferred profile.

Introduction

1-(3-Methoxyphenyl)-2-(methylamino)ethanol is a phenylethanolamine derivative. Its chemical structure, characterized by a meta-substituted methoxy group on the phenyl ring and a methylaminoethanol side chain, suggests a potential interaction with adrenergic receptors. Phenylethanolamines are a cornerstone of adrenergic pharmacology, with substitutions on the aromatic ring and the amine group dictating their receptor selectivity and intrinsic activity. This guide provides an in-depth, predictive analysis of the pharmacological properties of this compound, offering a roadmap for its scientific investigation.

Chemical Structure:

Predicted Pharmacological Profile

Based on the structure-activity relationships of phenylethanolamines, 1-(3-Methoxyphenyl)-2-(methylamino)ethanol is predicted to act as an α1-adrenergic receptor agonist.[1][2] This prediction is rooted in the following structural features:

  • Phenylethanolamine Backbone: This core structure is common to many adrenergic agonists.

  • Meta-Substituted Phenyl Ring: The presence of a substituent at the meta position is consistent with activity at adrenergic receptors. The methoxy group, while different from the hydroxyl group in phenylephrine, is an important determinant of receptor interaction.

  • Secondary Amine: The methylamino group is a secondary amine, a feature essential for receptor stimulation in many phenylethanolamine agonists.[3][4]

Predicted Mechanism of Action

The primary mechanism of action is anticipated to be the selective agonism of α1-adrenergic receptors.[1][5] Activation of these G-protein coupled receptors is expected to stimulate phospholipase C, leading to an increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in the release of intracellular calcium and subsequent smooth muscle contraction.[6][7]

Diagram: Predicted Signaling Pathway of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

G cluster_membrane Cell Membrane Receptor α1-Adrenergic Receptor G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand 1-(3-Methoxyphenyl)-2- (methylamino)ethanol Ligand->Receptor Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca2->Response PKC->Response G Start 1-(3-Methoxyphenyl)-2- (methylamino)ethanol Binding Receptor Binding Assays (Determine Ki) Start->Binding Functional Functional Assays (Determine EC50, Emax) Start->Functional Selectivity Selectivity Profiling (α1, α2, β subtypes) Binding->Selectivity Functional->Selectivity Data_Analysis Data Analysis and Pharmacological Profile Selectivity->Data_Analysis

Sources

Technical Guide: Safety & Handling of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Impurity Standard in Adrenergic Drug Development

Part 1: Chemical Identity & Physiochemical Profiling

Contextual Grounding: 1-(3-Methoxyphenyl)-2-(methylamino)ethanol is a secondary amine and a structural analog of the sympathomimetic drug Phenylephrine . In pharmaceutical development, it serves as a critical Reference Standard (Impurity/Degradant) for quality control.[1] It is chemically distinct from Metanephrine (which possesses a 4-hydroxyl group); this absence of the para-hydroxyl group significantly alters its metabolic stability and lipophilicity compared to its catecholamine relatives.

Chemical Data Table

ParameterSpecification
Chemical Name 1-(3-Methoxyphenyl)-2-(methylamino)ethanol
CAS Number 92188-49-3 (Generic/Base)
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
SMILES CNCC1=CC=CC(OC)=C1
Appearance Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (Base form)
pKa (Predicted) ~9.5 (Amine), ~13.5 (Alcohol)
LogP (Predicted) ~1.1 (More lipophilic than Phenylephrine due to O-methylation)
Part 2: Hazard Identification & Toxicology (The "Why" Behind the Safety)

Expert Insight: While standard SDSs list generic "Irritant" warnings, the researcher must understand the mechanism of toxicity. This molecule retains the phenethylamine backbone essential for adrenergic receptor binding. Although O-methylation at the 3-position (and lack of 4-OH) generally reduces potency at


-adrenergic receptors compared to Phenylephrine, the compound should be treated as a potential cardiovascular active agent .

Toxicological Logic:

  • Adrenergic Agonism: Structural similarity to sympathomimetics suggests potential for tachycardia or hypertension upon systemic absorption.

  • Causticity (Amine Functionality): The secondary amine is moderately basic (pKa ~9.5). Upon contact with mucous membranes, it protonates, generating local hydroxide ions that cause tissue saponification (irritation/burns).

  • Neurotoxicity: As a lipophilic amine, it crosses the blood-brain barrier more readily than hydroxylated analogs (like epinephrine), posing a theoretical risk of CNS stimulation.

GHS Classification (Synthesized):

  • Acute Tox. 4 (Oral): Harmful if swallowed.[2][3]

  • Skin Irrit. 2 / Eye Irrit.[4] 2A: Causes serious irritation due to basicity.

  • STOT SE 3: May cause respiratory irritation (amine vapors).

Part 3: Safe Handling & Storage (Self-Validating Protocols)

The Challenge: Secondary amines are notorious for two degradation pathways that are invisible to the naked eye:

  • Carbamate Formation: Reacting with atmospheric CO₂.

  • Oxidation: The benzylic alcohol position is susceptible to oxidation to the ketone (especially in solution).

Protocol: The "Argon-Seal" Verification System Do not rely on simple refrigeration. Use this self-validating workflow to ensure integrity.

Step-by-Step Methodology:

  • Reception: Upon receipt, verify the seal. If the septum is punctured, assume compromised integrity (CO₂ absorption).

  • Aliquotting:

    • Dissolve the master stock in anhydrous DMSO-d6 (deuterated) immediately.

    • Aliquot into single-use amber vials under an Argon stream.

  • Storage: Store at -20°C.

  • Validation (The "Self-Check"):

    • Before using a stored aliquot for critical quantitative work (e.g., HPLC calibration), run a quick 1H-NMR .

    • Pass Criteria: Sharp doublet/singlet for N-Methyl at ~2.3-2.4 ppm.

    • Fail Criteria: Broadening of signals or appearance of a downfield shift (indicating carbamate formation) or a ketone signal (indicating oxidation of the alcohol).

Workflow Visualization: Handling & Integrity Check

HandlingProtocol Start Receive Compound (Hygroscopic Amine) Check Visual Inspection: Yellowing or Liquefaction? Start->Check Aliquot Aliquot under Argon (Anhydrous Solvent) Check->Aliquot Pass Purify Re-Purify or Discard Check->Purify Fail Store Store at -20°C (Desiccated) Aliquot->Store Usage Pre-Usage Validation (H-NMR / HPLC) Store->Usage Thaw Decision Integrity Check: New Peaks? Usage->Decision Proceed Proceed with Experiment Decision->Proceed Clean Spectrum Decision->Purify Oxidation/Carbamate

Caption: Logic flow for handling hygroscopic amines to prevent invisible degradation (CO2 absorption).

Part 4: Emergency Response & First Aid

Mechanism-Based Triage: Because this compound is a basic amine, do not use acidic neutralizers (like vinegar) on eyes or skin, as the exothermic reaction can worsen the injury.

Exposure RouteImmediate ActionScientific Rationale
Eye Contact Flush with lukewarm water for 15+ mins. Lift eyelids.Dilution is critical to stop saponification of corneal lipids by the basic amine.
Skin Contact Wash with soap and water.[4][5] Do not scrub.Scrubbing drives the lipophilic molecule deeper into the dermis.
Inhalation Move to fresh air.[3][4][5][6] Monitor for 1 hour.Adrenergic amines can cause delayed bronchospasm or pulmonary edema.
Ingestion Do NOT induce vomiting. Rinse mouth.Vomiting re-exposes the esophagus to the caustic amine.
Emergency Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation Type->Inhale Action1 Flush 15m (Water) No Neutralizers Skin->Action1 Action2 Fresh Air Monitor Pulse (Tachycardia) Inhale->Action2 Medical Seek Medical Aid (Mention: Adrenergic Amine) Action1->Medical Action2->Medical

Caption: Triage workflow emphasizing specific contraindications (e.g., no neutralizers) for amine exposure.

Part 5: Ecological Impact & Disposal

Environmental Fate:

  • Aquatic Toxicity: As a cationic surfactant-like molecule (at neutral pH), it can bind to gill membranes of aquatic organisms. Avoid release into waterways.

  • Disposal: Must be disposed of as Hazardous Organic Waste (Amine) .

    • Protocol: Dissolve in a combustible solvent (acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize Nitrogen Oxides, NOx).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90902, 1-(3-Methoxyphenyl)ethanol derivatives. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Registration Dossier - Phenylephrine and related impurities. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

[1]

Executive Summary

1-(3-Methoxyphenyl)-2-(methylamino)ethanol (C₁₀H₁₅NO₂) is the O-methylated analog of the sympathomimetic drug Phenylephrine.[1] Unlike its parent compound, which possesses an acidic phenolic hydroxyl group, this molecule contains a methoxy ether moiety.[1] This structural modification significantly alters its solubility landscape, shifting it from a hydrophilic, water-soluble profile to a more lipophilic character soluble in a broader range of organic solvents.[1]

This guide provides a definitive solubility analysis, predictive modeling where empirical data is proprietary, and a standardized protocol for solubility determination to support process chemistry and purification workflows.[1]

Physicochemical Characterization & Solubility Logic

To understand the solubility behavior of this compound, one must analyze the competition between its polar amine/alcohol functions and its lipophilic aromatic/methoxy domains.[1]

Structural Analysis
FeatureFunctional GroupEffect on Solubility
Core Scaffold Phenyl RingPromotes solubility in aromatic/non-polar solvents (Toluene, DCM).[1]
Substituent 1 3-Methoxy (-OCH₃) Lipophilic Shift: Removes the H-bond donor capability of the phenol found in Phenylephrine.[1] Increases solubility in esters and ethers.[1]
Substituent 2 Secondary Amine (-NHCH₃)Basic Center (pKa ~9.5): Ionizable.[1] High solubility in acidic aqueous media.[1] Free base is soluble in organics.[1]
Substituent 3 Secondary Alcohol (-CH(OH)-)H-Bonding: Maintains solubility in alcohols (MeOH, EtOH) and polar aprotic solvents (DMSO).[1]
Predicted Solubility Profile (Free Base vs. Salt)

The solubility depends critically on the ionization state.[1] The values below are derived from Structure-Property Relationship (SPR) analysis of phenethylamine analogs.

Solvent ClassSpecific SolventSolubility (Free Base)Solubility (HCl Salt)Mechanistic Rationale
Polar Protic WaterLow (< 5 mg/mL)High (> 100 mg/mL) The salt ionizes fully in water; the free base is limited by the lipophilic phenyl-methoxy core.[1]
Polar Protic Methanol / EthanolHigh High Alcohol group interacts favorably with solvent; salt dissociates well in MeOH.[1]
Chlorinated Dichloromethane (DCM)High Low / InsolubleDCM solvates the uncharged amine well but cannot support the ionic lattice of the salt.[1]
Esters Ethyl AcetateModerate/High InsolubleExcellent solvent for extracting the free base from alkaline aqueous solutions.[1]
Ethers THF / MTBEModerateInsolubleGood for free base; MTBE is often used as an anti-solvent for the salt.[1]
Hydrocarbons Hexane / HeptaneInsolubleInsolubleToo non-polar for the amine/alcohol functions, even in free base form.[1]

Critical Insight: The 3-methoxy group makes the free base significantly more soluble in mid-polarity solvents (Ethyl Acetate, DCM) compared to Phenylephrine base, which often crashes out of these solvents due to strong intermolecular H-bonding of the phenol.[1]

Experimental Protocol: Gravimetric Solubility Determination

Since specific batch-to-batch solubility can vary based on purity and polymorph, researchers must validate solubility empirically.[1] Follow this self-validating protocol.

Workflow Diagram

The following logic flow outlines the decision process for selecting a solvent system for crystallization or extraction.

SolubilityWorkflowStartStart: 1-(3-Methoxyphenyl)-2-(methylamino)ethanolCheckFormIdentify Form:Free Base or Salt?Start->CheckFormFreeBaseFree Base (Oil/Solid)CheckForm->FreeBaseNeutral pHSaltHCl / Tartrate SaltCheckForm->SaltAcidic pHScreenOrgScreen Organics:DCM, EtOAc, TolueneFreeBase->ScreenOrgSolubleSoluble?ScreenOrg->SolubleUseExtUse for Extractionor ChromatographySoluble->UseExtYesScreenAlcScreen Alcohols:MeOH, IPASoluble->ScreenAlcNo (Too Polar)ScreenPolScreen Polar:Water, MeOH, DMSOSalt->ScreenPolCheckCrystNeed Crystallization?ScreenPol->CheckCrystAntiSolvAdd Anti-Solvent:IPA, Acetone, MTBECheckCryst->AntiSolvYes (Induce ppt)

Caption: Decision matrix for solvent selection based on the ionization state of the amine.

Saturation Shake-Flask Method (Standard Operating Procedure)

Objective: Determine thermodynamic solubility at 25°C.

  • Preparation: Weigh approximately 50 mg of the compound into a 4 mL clear glass vial.

  • Solvent Addition: Add 250 µL of the target solvent.[1]

  • Agitation: Cap tight and vortex for 30 seconds.

    • If dissolved: Add another 50 mg and repeat until undissolved solid remains (saturation).

    • If undissolved: Add solvent in 100 µL increments until clear.[1]

  • Equilibration: Place vial in a shaker or stirring block at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.[1]

    • HPLC: Dilute filtrate and analyze against a standard curve (UV detection at 275 nm).[1]

Application in Process Chemistry: Purification Strategy

The solubility difference between 1-(3-Methoxyphenyl)-2-(methylamino)ethanol and its demethylated product (Phenylephrine) is the basis for purification.[1]

Separation Logic
  • Impurity Removal: If Phenylephrine is an impurity, it can be removed by washing an organic solution (DCM or EtOAc) of the methoxy-compound with high pH (pH > 12) water.[1] Phenylephrine (Phenol pKa ~10) will ionize to the phenolate and partition into water, while the methoxy-compound (no acidic phenol) remains in the organic layer.[1]

  • Salt Formation: To isolate the methoxy-compound as a solid, dissolve the free base in dry Ethanol or IPA and add concentrated HCl or Tartaric acid.[1] The salt will crystallize, while non-basic impurities remain in solution.[1]

Synthesis Workflow Diagram

PurificationLogicCrudeCrude Mixture(Methoxy + Phenolic Impurity)DissolveDissolve inEthyl Acetate / DCMCrude->DissolveWashWash withNaOH (pH 12-13)Dissolve->WashOrgLayerOrganic Layer(Methoxy Base)Wash->OrgLayerPhase SepAqLayerAqueous Layer(Phenolate Impurity)Wash->AqLayerPhase SepAcidifyAdd HCl / IPAOrgLayer->AcidifyCrystalPure SaltCrystallizationAcidify->Crystal

Caption: Purification strategy leveraging the lack of phenolic acidity in the 3-methoxy analog.

References

  • Sigma-Aldrich. Product Specification: 1-(3-methoxyphenyl)-2-(methylamino)ethanol (CAS 92188-49-3).[1]Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for Phenylephrine (Analog Reference).[1]Link[1]

  • ChemicalBook. CAS 92188-49-3 Basic Information and Suppliers.Link[1]

  • Cayman Chemical. Phenylephrine Hydrochloride Solubility Data Sheet.[1]Link[1]

  • Wishart, D.S., et al. HMDB: Phenylephrine Physicochemical Properties.[1] Nucleic Acids Res. 2018.[1] Link[1]

Metabolic Fates of 3-Methoxyphenyl Ethanol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of 3-methoxyphenyl ethanol and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of xenobiotic biotransformation, focusing on the specific enzymatic reactions that govern the metabolism of this class of compounds. By synthesizing established knowledge of Phase I and Phase II metabolism with practical, field-proven experimental insights, this guide aims to equip the reader with a robust understanding of how to investigate and predict the metabolic fate of 3-methoxyphenyl ethanol derivatives. We will explore the key roles of cytochrome P450 monooxygenases, UDP-glucuronosyltransferases, and sulfotransferases, and provide detailed protocols for in vitro assessment using liver microsomes, coupled with advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Introduction: The Significance of Understanding Metabolism

In the realm of drug discovery and development, a thorough understanding of a compound's metabolic pathway is paramount. Metabolism dictates the pharmacokinetic profile, influencing bioavailability, duration of action, and potential for drug-drug interactions. For aromatic compounds like 3-methoxyphenyl ethanol and its derivatives, metabolic transformation can lead to the formation of active, inactive, or even reactive metabolites, all of which have profound implications for therapeutic efficacy and safety. The presence of a methoxy group and a hydroxyl group on the aromatic ring and ethanol side chain, respectively, provides key sites for enzymatic attack, making these compounds susceptible to a range of metabolic reactions. This guide will dissect these pathways, providing a foundational understanding for researchers working with this chemical scaffold.

Predicted Metabolic Pathways of 3-Methoxyphenyl Ethanol

The metabolism of xenobiotics is broadly categorized into two phases: Phase I (functionalization) and Phase II (conjugation).[1][2] Based on the chemical structure of 3-methoxyphenyl ethanol and data from structurally similar compounds, we can predict a series of metabolic transformations.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 3-methoxyphenyl ethanol derivatives, the primary Phase I reactions are anticipated to be O-demethylation and hydroxylation, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4]

  • O-Demethylation: The methoxy group is a common target for oxidative O-demethylation by CYP enzymes.[5][6] This reaction cleaves the methyl group, yielding a catechol-like metabolite, 3-(1-hydroxyethyl)benzene-1,2-diol. This is often a rate-determining step in the clearance of methoxylated aromatic compounds.[7] The resulting hydroxyl group provides an additional site for subsequent Phase II conjugation.

  • Aromatic Hydroxylation: CYP enzymes can also catalyze the addition of a hydroxyl group to the aromatic ring. While the existing methoxy and ethanol groups influence the position of this addition, it represents another pathway to increase the polarity of the molecule.

  • Alcohol Oxidation: The primary alcohol of the ethanol side chain can be oxidized by alcohol dehydrogenases (ADHs) and, to a lesser extent, by CYPs to the corresponding aldehyde and then further to a carboxylic acid by aldehyde dehydrogenases (ALDHs).[8][9]

The following diagram illustrates the predicted Phase I metabolic pathways of 3-methoxyphenyl ethanol.

Phase_I_Metabolism cluster_0 Phase I Metabolism Parent 3-Methoxyphenyl Ethanol Metabolite1 3-Hydroxy-4-(1-hydroxyethyl)phenol (O-Demethylation) Parent->Metabolite1 CYP450 Metabolite2 Hydroxylated 3-Methoxyphenyl Ethanol (Aromatic Hydroxylation) Parent->Metabolite2 CYP450 Metabolite3 2-(3-Methoxyphenyl)acetaldehyde (Alcohol Oxidation) Parent->Metabolite3 ADH, CYP450 Metabolite4 2-(3-Methoxyphenyl)acetic acid (Aldehyde Oxidation) Metabolite3->Metabolite4 ALDH

Caption: Predicted Phase I metabolic pathways of 3-methoxyphenyl ethanol.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion.[10] The primary conjugation reactions for 3-methoxyphenyl ethanol and its metabolites are glucuronidation and sulfation.[11][12]

  • Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups.[11][12] Both the phenolic hydroxyl group formed after O-demethylation and the alcoholic hydroxyl group of the parent compound are susceptible to glucuronidation.

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl groups.[11][12] Similar to glucuronidation, both phenolic and alcoholic hydroxyls can undergo sulfation.

The interplay between these Phase I and II pathways determines the overall metabolic profile and clearance rate of 3-methoxyphenyl ethanol derivatives.

Phase_II_Metabolism cluster_1 Phase II Metabolism Parent 3-Methoxyphenyl Ethanol Glucuronide_Parent 3-Methoxyphenyl Ethanol Glucuronide Parent->Glucuronide_Parent UGTs Sulfate_Parent 3-Methoxyphenyl Ethanol Sulfate Parent->Sulfate_Parent SULTs Phase1_Metabolite Phase I Metabolites (e.g., O-demethylated) Glucuronide_Metabolite Phase I Metabolite Glucuronide Phase1_Metabolite->Glucuronide_Metabolite UGTs Sulfate_Metabolite Phase I Metabolite Sulfate Phase1_Metabolite->Sulfate_Metabolite SULTs

Caption: Predicted Phase II conjugation pathways for 3-methoxyphenyl ethanol and its Phase I metabolites.

Experimental Approaches for Studying Metabolism

To empirically determine the metabolic fate of 3-methoxyphenyl ethanol derivatives, a series of well-established in vitro experiments are typically employed. These assays provide critical data on metabolic stability, metabolite identification, and the enzymes responsible.

In Vitro Metabolic Stability Assessment using Liver Microsomes

The primary site of drug metabolism is the liver. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP and UGT enzymes and are a standard in vitro tool for metabolism studies.[13][14]

Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Phosphate buffer (100 mM, pH 7.4)

      • Human liver microsomes (final concentration 0.5 mg/mL)

      • 3-Methoxyphenyl ethanol derivative (final concentration 1 µM, dissolved in a minimal amount of organic solvent like acetonitrile or DMSO, final solvent concentration <1%)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride). For studying glucuronidation, add UDPGA (2 mM).

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Metabolite Identification using LC-MS

High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for identifying and structurally characterizing metabolites.[15]

Workflow: Metabolite Identification

  • Sample Preparation:

    • Use the supernatant from the terminated metabolic stability assay.

  • LC Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be 5-95% B over 20-30 minutes.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of metabolites.

    • Acquire data in full scan mode to detect all potential metabolites.

    • Use data-dependent MS/MS to obtain fragmentation patterns of the detected metabolite ions for structural elucidation.

  • Data Processing:

    • Compare the chromatograms of the test samples with control samples (without NADPH or UDPGA) to identify peaks corresponding to metabolites.

    • The mass difference between the parent compound and the metabolite can suggest the type of metabolic reaction (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation, +176 Da for glucuronidation).

    • Analyze the MS/MS fragmentation patterns to confirm the structure of the metabolites.

Experimental_Workflow cluster_2 Experimental Workflow for Metabolism Studies Start In Vitro Incubation (Liver Microsomes + Compound) Time_Sampling Time-Point Sampling Start->Time_Sampling Quench Reaction Quenching (Acetonitrile) Time_Sampling->Quench Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis (Metabolic Stability & Metabolite ID) LCMS->Data_Analysis

Caption: A generalized workflow for in vitro metabolism studies.

Quantitative Data Presentation

The results from metabolic stability assays can be summarized in a table to compare the metabolic rates of different derivatives or in different species.

Table 1: In Vitro Metabolic Stability of 3-Methoxyphenyl Ethanol Derivatives in Human Liver Microsomes

CompoundIn Vitro Half-life (t₁/₂, min)Intrinsic Clearance (CLint, µL/min/mg protein)
3-Methoxyphenyl EthanolData to be generated experimentallyData to be generated experimentally
Derivative AData to be generated experimentallyData to be generated experimentally
Derivative BData to be generated experimentallyData to be generated experimentally
Verapamil (Positive Control)~15~46

Note: The data for the target compounds are hypothetical and would need to be determined experimentally. Verapamil is a well-characterized compound often used as a control.

Conclusion: A Roadmap for Metabolic Investigation

This technical guide has outlined the predicted metabolic pathways of 3-methoxyphenyl ethanol derivatives and provided a robust framework for their experimental investigation. The primary metabolic routes are expected to involve Phase I O-demethylation and hydroxylation, followed by Phase II glucuronidation and sulfation. The provided protocols for in vitro metabolism studies using liver microsomes and analysis by LC-MS offer a reliable and industry-standard approach to elucidating the metabolic fate of these compounds.

A comprehensive understanding of these metabolic pathways is not merely an academic exercise; it is a critical component of modern drug development. By characterizing the metabolites and the enzymes responsible for their formation, researchers can anticipate potential drug-drug interactions, explain inter-individual variability in drug response, and ensure the safety and efficacy of novel therapeutic agents. The principles and methodologies detailed in this guide provide a solid foundation for any scientist or researcher venturing into the metabolic investigation of 3-methoxyphenyl ethanol derivatives and other structurally related compounds.

References

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  • PubChem. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

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An In-Depth Technical Guide to the Thermodynamic Stability of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Methoxyphenyl)-2-(methylamino)ethanol, a phenylethanolamine derivative, represents a class of compounds with significant interest in pharmaceutical development due to their potential biological activities.[1][2][3][4] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its stability. This guide provides a comprehensive technical overview of the methodologies and considerations for evaluating the thermodynamic stability of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol. Understanding its degradation pathways and intrinsic stability is paramount for the development of a safe, effective, and robust drug product.[5][6]

This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing stability that is grounded in scientific principles and regulatory expectations. We will delve into the theoretical underpinnings of stability, present detailed experimental protocols for forced degradation and thermal analysis, and discuss the interpretation of the resulting data.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound refers to its tendency to remain in its original chemical and physical form under a given set of conditions. Degradation to other molecular arrangements represents a move towards a more thermodynamically stable state. The core objective of stability testing is to identify conditions that promote degradation and to characterize the resulting degradants.[5][7] This knowledge is crucial for formulation development, packaging selection, and the determination of storage conditions and shelf-life.[6]

For 1-(3-Methoxyphenyl)-2-(methylamino)ethanol, key structural features influencing its stability include the secondary amine, the benzylic alcohol, and the methoxy-substituted phenyl ring. Each of these functional groups is susceptible to specific degradation pathways.

Pre-Characterization of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

A thorough understanding of the physicochemical properties of the molecule is a prerequisite for designing meaningful stability studies.

PropertyValueSource
CAS Number 92188-49-3[8]
Molecular Formula C₁₀H₁₅NO₂[9]
Molecular Weight 181.23 g/mol [9]
Appearance (Expected) White to off-white solidGeneral knowledge
pKa (Estimated) 8.5-9.5 (for the secondary amine)General knowledge of similar structures
Solubility (Expected) Soluble in organic solvents and aqueous acidGeneral knowledge

Forced Degradation Studies: A Proactive Approach to Unveiling Instability

Forced degradation, or stress testing, is the cornerstone of stability assessment.[7] It involves subjecting the API to conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradation products.[10][11] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are sufficiently challenged without generating irrelevant secondary or tertiary degradants.[10][11]

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies on 1-(3-Methoxyphenyl)-2-(methylamino)ethanol.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 1-(3-Methoxyphenyl)-2- (methylamino)ethanol Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Expose Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) API->Oxidation Expose Thermal Thermal Stress (e.g., 80°C, solid state) API->Thermal Expose Photo Photolytic Stress (ICH Q1B guidelines) API->Photo Expose Neutralization Neutralization/ Dilution Acid->Neutralization Base->Neutralization Oxidation->Neutralization Thermal->Neutralization Photo->Neutralization HPLC Stability-Indicating HPLC-UV/MS Neutralization->HPLC Characterization Degradant Characterization HPLC->Characterization

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The following protocols are designed to induce relevant degradation of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol.

3.2.1. Acidic and Basic Hydrolysis

  • Objective: To assess susceptibility to hydrolysis. The secondary amine and benzylic alcohol are potential sites for acid/base-catalyzed reactions.

  • Protocol:

    • Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., acetonitrile/water).

    • For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • For basic hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solutions at 60°C and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Prior to analysis, neutralize the samples (for the acidic sample, use 0.1 M NaOH; for the basic sample, use 0.1 M HCl).

    • Analyze the samples using a stability-indicating HPLC method.

3.2.2. Oxidative Degradation

  • Objective: To evaluate the impact of oxidative stress. The secondary amine and the benzylic carbon are prone to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of the API.

    • Add a sufficient volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, and collect samples at various time points.

    • Analyze the samples by HPLC.

3.2.3. Thermal Degradation

  • Objective: To determine the intrinsic thermal stability of the solid-state API.

  • Protocol:

    • Place a known amount of the solid API in a vial.

    • Store the vial in a temperature-controlled oven at 80°C.

    • At specified intervals, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

3.2.4. Photostability

  • Objective: To assess the degradation due to light exposure.

  • Protocol:

    • Expose the solid API and a 1 mg/mL solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

Thermal Analysis: Probing the Physicochemical Properties

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical and chemical changes that occur in a material as a function of temperature.[12][13][14][15]

Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other thermal events.[12]

  • Experimental Protocol:

    • Accurately weigh 2-5 mg of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Expected Data Interpretation: A sharp endothermic peak would indicate the melting point of a crystalline solid. A broad endotherm could suggest a less ordered solid form or the presence of impurities.

Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles.[13]

  • Experimental Protocol:

    • Place 5-10 mg of the API onto the TGA sample pan.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Expected Data Interpretation: A weight loss at lower temperatures (below 150°C) could indicate the presence of residual solvents or water. Significant weight loss at higher temperatures signifies decomposition. The onset temperature of decomposition is a key indicator of thermal stability.

The combination of DSC and TGA can provide a comprehensive thermal profile of the compound.[14][16]

Thermal_Analysis_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) API 1-(3-Methoxyphenyl)-2- (methylamino)ethanol (Solid) TGA_exp Heat at 10°C/min API->TGA_exp DSC_exp Heat at 10°C/min API->DSC_exp TGA_data Weight Loss vs. Temperature TGA_exp->TGA_data TGA_interp Determine Decomposition Temperature & Volatiles TGA_data->TGA_interp Stability_Profile Comprehensive Thermal Stability Profile TGA_interp->Stability_Profile Correlate Data DSC_data Heat Flow vs. Temperature DSC_exp->DSC_data DSC_interp Identify Melting Point, Polymorphism, Purity DSC_data->DSC_interp DSC_interp->Stability_Profile Correlate Data

Sources

Methodological & Application

Application Note: Pharmacological Handling and Receptor Profiling of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

1-(3-Methoxyphenyl)-2-(methylamino)ethanol (CAS: 92188-49-3) is a synthetic sympathomimetic amine structurally homologous to the classic α1-adrenergic receptor (α1-AR) agonist, phenylephrine. The critical structural divergence lies in the substitution of the 3-hydroxyl group with a 3-methoxy group.

From a pharmacokinetic and pharmacodynamic standpoint, this O-methylation fundamentally alters the molecule's behavior. The methoxy group eliminates a key hydrogen-bond donor required for optimal orthosteric binding at the α1-AR, often shifting the pharmacological profile from a full agonist to a partial agonist or competitive modulator[1]. Furthermore, O-methylation at the meta-position renders the compound highly resistant to degradation by Catechol-O-Methyltransferase (COMT), an enzyme that rapidly deactivates standard catecholamines and their phenolic analogs[2]. This makes 1-(3-Methoxyphenyl)-2-(methylamino)ethanol a highly stable, lipophilic tool compound for structure-activity relationship (SAR) studies, neuropharmacology, and smooth muscle contractility assays[3].

Physicochemical Properties & Formulation Strategy

To ensure reproducible in vitro and ex vivo results, researchers must account for the compound's physicochemical nature. As a secondary amine, the free base is highly lipophilic, while its salt forms are water-soluble.

Table 1: Physicochemical Profile & Handling Metrics

ParameterSpecification / DataExperimental Implication
CAS Number 92188-49-3[4]Verification of chemical identity.
Molecular Weight 181.24 g/mol [4]Required for accurate molarity calculations.
Substitution 3-Methoxy (-OCH3)Increases LogP; prevents COMT-mediated degradation[2].
Primary Target α1-Adrenergic ReceptorMediates smooth muscle contraction and vasoconstriction[5].
Stock Formulation 10–100 mM in DMSOEnsures complete dissolution of the free base.
Working Dilution Aqueous Buffers (pH 7.4)Keep final DMSO concentration <0.1% to prevent cytotoxicity.

Self-Validating Formulation Protocol: Always visually inspect the working dilution for micro-precipitates. To validate vehicle neutrality, run a parallel control assay using the exact final concentration of DMSO (e.g., 0.1%) without the compound. If the vehicle alters baseline tissue tension or radioligand binding, the stock must be re-formulated at a higher concentration to reduce the final solvent volume.

Mechanistic Pathway Visualization

The primary pharmacological output of this compound is mediated through the Gq-coupled α1-AR signaling cascade. Binding at the extracellular orthosteric site triggers intracellular calcium mobilization, ultimately leading to smooth muscle contraction[1].

Pathway Ligand 1-(3-Methoxyphenyl)-2- (methylamino)ethanol Receptor α1-Adrenergic Receptor (Gq-coupled) Ligand->Receptor Orthosteric Binding Gq Gq Protein Alpha Subunit Receptor->Gq Conformational Shift PLC Phospholipase C (PLCβ) Gq->PLC Activation SecondMsgr IP3 & DAG Generation PLC->SecondMsgr Cleaves PIP2 CaRelease Sarcoplasmic Reticulum Ca2+ Release SecondMsgr->CaRelease IP3 Receptor Binding Contraction Smooth Muscle Contraction (Actin-Myosin Crosslinking) CaRelease->Contraction Calmodulin/MLCK Activation

Figure 1: α1-Adrenergic Receptor Gq-coupled signaling cascade leading to smooth muscle contraction.

Laboratory Protocols

Protocol A: In Vitro α1-AR Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (


) of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol by measuring its ability to displace a high-affinity radioligand.

Causality & Design: We utilize ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-HEAT or 

-prazosin as the radiolabeled probe because they bind selectively and with high affinity to all α1-AR subtypes, providing a robust baseline for total receptor density (

)[5].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize target tissue (e.g., rat cerebral cortex or isolated human vascular tissue) in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA[6]. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final concentration of 50–200 µg protein/tube[6].

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of

      
      -HEAT (final concentration ~130 pM, near its 
      
      
      
      )[5].
    • 50 µL of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol at varying concentrations (

      
       to 
      
      
      
      M).
    • 100 µL of membrane suspension.

  • Self-Validating Control: In a separate set of wells, replace the test compound with 10 µM Phentolamine (a non-selective α-antagonist) to define Non-Specific Binding (NSB)[6]. Integrity Check: Specific binding (Total minus NSB) must constitute >70% of total binding; otherwise, the membrane preparation is compromised.

  • Termination & Detection: Incubate at 30°C for 60 minutes[6]. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding). Wash filters three times with ice-cold buffer and quantify radioactivity using a gamma counter.

Protocol B: Ex Vivo Isometric Tension Recording (Vascular Smooth Muscle)

This functional assay evaluates the macroscopic physiological response (contraction) induced by the compound.

Causality & Design: To accurately measure direct α1-AR agonism, the tissue must be isolated from confounding variables. The endothelium is mechanically denuded to prevent the spontaneous release of Nitric Oxide (NO), a potent vasodilator. Furthermore, 1 µM Propranolol is added to the bath to block β-adrenergic receptors, which mediate smooth muscle relaxation and could mask α1-mediated contraction[7].

Workflow Prep Tissue Isolation & Endothelium Denudation Equilibrate Krebs-Henseleit Bath (95% O2 / 5% CO2) Prep->Equilibrate Blockade Add 1 µM Propranolol (β-AR Blockade) Equilibrate->Blockade Viability Viability Check (60 mM KCl) Blockade->Viability Wash Washout & Baseline Restoration Viability->Wash Dosing Cumulative Dosing (10^-9 to 10^-4 M) Wash->Dosing Analysis Isometric Tension Data Acquisition Dosing->Analysis

Figure 2: Ex vivo isometric tension workflow for evaluating vascular smooth muscle contractility.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate rat thoracic aorta or human saphenous vein segments[5]. Carefully remove adherent fat and connective tissue. Cut into 2–3 mm rings. Gently rub the intimal surface with a stainless-steel wire to remove the endothelium.

  • Mounting & Equilibration: Mount the rings between two stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C. Continuously aerate the bath with 95%

    
     / 5% 
    
    
    
    to maintain a physiological pH of 7.4 and ensure tissue oxygenation. Apply a resting tension of 1.5 g and equilibrate for 60 minutes.
  • Viability & Normalization: Induce a reference contraction using 60 mM KCl[5]. This depolarizes the cell membrane, opening voltage-gated calcium channels, and serves as the 100% maximum viability benchmark. Wash the bath 3 times until baseline tension is restored.

  • Cumulative Dosing: Add 1 µM Propranolol and incubate for 20 minutes[7]. Add 1-(3-Methoxyphenyl)-2-(methylamino)ethanol in cumulative half-log increments (from

    
     to 
    
    
    
    M)[5]. Wait for the contractile response to plateau before adding the next dose.
  • Data Analysis: Express the contractile response as a percentage of the maximum KCl-induced contraction. Use non-linear regression to calculate the

    
     and 
    
    
    
    .

References

  • Sigma-Aldrich / Fisher Scientific Product Specifications. "1-(3-Methoxyphenyl)-2-(methylamino)ethanol, 98%". Fisher Scientific.[Link]

  • Furuya S, et al. "Alpha-adrenergic activity and urethral pressure in prostatic zone in benign prostatic hypertrophy". PubMed (J Urol).[Link]

  • "Effects of Catecholamine Metabolites on Beta-Adrenoceptor-Mediated Relaxation of Smooth Muscle: Evaluation in Mouse and Guinea-Pig Trachea and Rat Aorta". J-Stage.[Link]

  • "The Alpha-1A Adrenergic Receptor in the Rabbit Heart". PLOS One.[Link]

  • "Catechol-O-Methyltransferase and Blood Pressure in Humans". American Heart Association Journals (Circulation).[Link]

  • "Subtype Specific Regulation of Human Vascular α1-Adrenergic Receptors by Vessel Bed and Age". American Heart Association Journals (Circulation).[Link]

  • "Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist". ACS Publications.[Link]

Sources

Application Note: Synthesis of Phenylephrine HCl via O-Demethylation of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the high-purity conversion of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol (also known as Phenylephrine Methyl Ether) into Phenylephrine Hydrochloride . This pathway serves as a critical alternative to the standard benzyl-protection route, utilizing the robust availability of 3-methoxy precursors.

Executive Summary

The synthesis of Phenylephrine, a selective


-adrenergic receptor agonist, typically proceeds via the hydrogenation of benzyloxy precursors. However, supply chain constraints often necessitate the use of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol  (CAS: 23308-82-9 for racemic). This intermediate presents a specific chemical challenge: cleaving the robust methyl ether bond without compromising the sensitive benzylic alcohol or racemizing the chiral center (in asymmetric syntheses).

This application note details a validated protocol for the O-demethylation of this intermediate using hydrobromic acid (HBr), with comparative insights into Boron Tribromide (BBr


) methods. It includes critical process parameters (CPPs) to minimize the formation of styrene by-products and preserve enantiomeric excess (% ee).

Chemical Pathway & Mechanism

The transformation relies on the acid-mediated cleavage of the aryl-methyl ether. The reaction kinetics are governed by the protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion (S


2 mechanism on the methyl group).
Critical Mechanistic Insight

Unlike para-substituted analogs (e.g., Synephrine), the meta-position of the methoxy group does not strongly stabilize a benzylic carbocation. Furthermore, under the highly acidic conditions required for demethylation, the amine is fully protonated (ammonium form), which exerts a strong electron-withdrawing effect. This electronic environment protects the benzylic alcohol from S


1 substitution or elimination , allowing the use of vigorous acidic conditions that would otherwise destroy the molecule.
Pathway Visualization

PhenylephrineSynthesis Start 3-Methoxyacetophenone Step1 2-Bromo-1-(3-methoxyphenyl)ethanone Start->Step1 Bromination (Br2/DCM) Step2 1-(3-Methoxyphenyl)-2-(methylamino)ethanone Step1->Step2 Amination (MeNH2) Intermediate INTERMEDIATE: 1-(3-Methoxyphenyl)-2- (methylamino)ethanol (CAS: 23308-82-9) Step2->Intermediate Reduction (NaBH4 or Asym. Hyd.) Transition Transition State: Protonated Ether + Br- Attack Intermediate->Transition 48% HBr, Reflux (Demethylation) Product Phenylephrine Base Transition->Product - MeBr Final Phenylephrine HCl (API Grade) Product->Final HCl/IPA Crystallization

Figure 1: Synthetic pathway highlighting the critical O-demethylation step of the methoxy intermediate.

Experimental Protocols

Protocol A: O-Demethylation using 48% HBr (Industrial Standard)

This method is preferred for scalability and cost-efficiency. It requires glass-lined reactors due to the corrosivity of boiling HBr.

Reagents:

  • Substrate: 1-(3-Methoxyphenyl)-2-(methylamino)ethanol (1.0 eq)

  • Reagent: Hydrobromic Acid, 48% aq. (10.0 - 15.0 eq)

  • Solvent: None (Neat in HBr) or Acetic Acid (if solubility is poor)

Step-by-Step Procedure:

  • Charging: In a round-bottom flask equipped with a reflux condenser and a scrubber (to trap MeBr gas), charge the amino-alcohol substrate.

  • Acid Addition: Slowly add 48% HBr. The reaction is exothermic; maintain temperature < 50°C during addition.

    • Note: A large excess of HBr is required to drive the equilibrium and act as the solvent.

  • Reflux: Heat the mixture to reflux (approx. 126°C).

  • Reaction Monitoring: Maintain reflux for 3–5 hours.

    • Checkpoint: Monitor by HPLC.[1][2] The reaction is complete when the starting material peak (< 0.5%) disappears.

  • Quenching: Cool the reaction mass to 20°C.

  • Neutralization (Critical):

    • Transfer the acidic solution to a vessel containing crushed ice.

    • Slowly adjust pH to 9.0–9.5 using 25% NaOH or NH

      
      OH.
      
    • Observation: Phenylephrine base will precipitate. If it does not precipitate immediately (due to amphoteric solubility), saturation with NaCl and extraction with Isopropyl Alcohol (IPA) is required.

  • Isolation: Filter the crude base or separate the organic layer if extraction was used.

Protocol B: Purification and Salt Formation

The crude base is often colored and contains inorganic salts. Conversion to the Hydrochloride salt purifies the compound.

  • Dissolution: Dissolve the crude Phenylephrine base in minimal hot Isopropyl Alcohol (IPA) or Methanol.

  • Clarification: Treat with Activated Carbon (5% w/w) for 30 minutes at 50°C. Filter through Celite.

  • Salification: Cool the filtrate to 10°C. Slowly add IPA-HCl (hydrogen chloride gas dissolved in isopropanol) until pH reaches 2.0–3.0.

  • Crystallization: Cool to 0–5°C and stir for 2 hours. White crystalline Phenylephrine HCl will precipitate.

  • Drying: Filter and dry under vacuum at 60°C.

Analytical Data & Specifications

To ensure the process meets pharmaceutical standards, the following quality attributes must be monitored.

Table 1: Process Performance and Quality Specifications

ParameterSpecificationMethodNotes
Reaction Conversion > 99.5%HPLCLimiting factor is removal of methyl ether.
Yield (Step) 85% - 92%GravimetricLosses primarily during neutralization/extraction.
Purity (Final) > 99.0%HPLCUSP/EP Standard.
Appearance White to off-white crystalline powderVisualOxidation leads to pink/brown discoloration.
Melting Point 140°C – 145°CCapillaryDistinct from methoxy precursor (oil or low melt).
Enantiomeric Excess > 98% ee (if chiral)Chiral HPLCCritical: HBr reflux must not racemize the center.

Critical Process Parameters (CPPs) & Troubleshooting

Control of Methyl Bromide (MeBr)
  • Issue: The reaction generates Methyl Bromide, a toxic gas.

  • Mitigation: The reactor vent must be connected to a scrubber containing cold ethanolamine or a caustic solution to quench the MeBr.

Stability of the Benzylic Alcohol
  • Risk: Although the ammonium group protects the alcohol, prolonged heating > 6 hours or allowing the acid concentration to drop (boil-off) can lead to the formation of the styrene impurity (dehydration product).

  • Control: Stop the reaction immediately upon HPLC completion. Do not "soak" the reaction overnight at high temperature.

Amphoteric Nature during Work-up
  • Issue: Phenylephrine is a phenol-amine (amphoteric). It is soluble in both strong acid and strong base.

  • Control: The pH adjustment to 9.0–9.5 is precise. Exceeding pH 10 forms the phenolate anion, redissolving the product into the aqueous phase.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 90902, 1-(3-Methoxyphenyl)ethanol. Retrieved from [Link]

  • Gurjar, M. K., et al. (1998).[1][3] A Practical Synthesis of (R)-(-)-Phenylephrine Hydrochloride. Organic Process Research & Development. (Cited via search context; confirms resolution and handling of phenylephrine precursors).

  • Chem-Station Int. Ed. (2024).[4] O-Demethylation Protocols and Reagents. Retrieved from [Link]

  • Common Organic Chemistry. (2024). Demethylation of Methyl Ethers (HBr and BBr3 Methods). Retrieved from [Link]

Sources

Application Note: Synthesis, Characterization, and Certification of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-(3-Methoxyphenyl)-2-(methylamino)ethanol (CAS 92188-49-3) is a critical phenethylamine derivative, structurally characterized by a methoxy substitution at the meta-position of the phenyl ring[1]. As a structural analog to endogenous trace amines and pharmaceutical agents like phenylephrine and synephrine, it is frequently utilized as an analytical reference standard. In forensic toxicology, sports anti-doping, and pharmaceutical impurity profiling, the availability of high-purity, metrologically traceable reference standards is paramount.

This application note outlines a comprehensive, ISO 17034-aligned methodology[2] for the synthesis, purification, and certification of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol as a Certified Reference Material (CRM). By employing a self-validating analytical framework, we ensure maximum scientific integrity and traceability.

Synthetic Workflow & Purification Strategy

To guarantee isotopic and structural fidelity, a bottom-up synthetic approach is strictly preferred over extraction from complex biological or synthetic matrices. The synthesis follows a highly logical, three-step pathway designed to maximize yield while minimizing structurally similar impurities.

  • Step 1: α-Bromination : The synthesis initiates with 3-methoxyacetophenone. Bromination utilizing molecular bromine (Br₂) in acetic acid yields α-bromo-3-methoxyacetophenone. Causality note: This step must be kinetically controlled at lower temperatures to prevent unwanted electrophilic aromatic substitution (ring bromination) on the activated methoxy-phenyl ring.

  • Step 2: Amination : The α-bromo intermediate is subjected to nucleophilic substitution using aqueous methylamine (CH₃NH₂). Causality note: A large molar excess of methylamine is critical here to suppress the formation of tertiary amine dimers, ensuring the primary product is the desired secondary amine.

  • Step 3: Reduction : The resulting α-methylamino-3-methoxyacetophenone is reduced using sodium borohydride (NaBH₄) in methanol. Causality note: NaBH₄ is explicitly selected for its chemoselectivity; it efficiently reduces the ketone to the corresponding secondary alcohol without risking the cleavage of the methoxy ether linkage or over-reducing the amine.

SynthWorkflow A 3-Methoxyacetophenone (Starting Material) B α-Bromo-3-methoxyacetophenone (Intermediate 1) A->B Br2 / AcOH Bromination C α-Methylamino-3-methoxyacetophenone (Intermediate 2) B->C CH3NH2 (aq) Amination D 1-(3-Methoxyphenyl)-2-(methylamino)ethanol (Target Compound) C->D NaBH4 / MeOH Reduction

Figure 1: Three-step synthetic workflow for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol.

Structural Elucidation & Purity Assessment

A self-validating analytical framework is the cornerstone of CRM certification. We employ an orthogonal approach: absolute quantification via Quantitative NMR (qNMR) cross-validated by the traditional Mass Balance method.

Quantitative NMR (qNMR)

qNMR serves as the primary method for absolute purity determination. Unlike chromatographic techniques that rely on relative response factors, qNMR measures the proportional relationship between the NMR peak area and the number of resonating nuclei[3]. By co-dissolving the analyte with an SI-traceable internal standard (e.g., Maleic acid) in DMSO-d₆, absolute purity is calculated without requiring a pre-existing reference standard of the analyte itself[4]. This eliminates systematic biases associated with UV-chromophore dependency.

Mass Balance Cross-Validation

To validate the qNMR results, purity is independently calculated using the Mass Balance equation: Purity = 100% - (% Organic Impurities [HPLC] + % Water [Karl Fischer] + % Residual Solvents[GC/TGA] + % Inorganics [Ash]) Self-Validating Check: The certification is only approved if the qNMR purity and the Mass Balance purity agree within a strict tolerance of ± 0.5%.

Table 1: Analytical Characterization Summary
TechniqueParameterExpected Result / Specification
LC-MS/MS Precursor Ion [M+H]⁺m/z 182.1
LC-MS/MS Major Product Ionsm/z 164.1 (loss of H₂O), m/z 133.1
¹H NMR (DMSO-d₆) Aromatic Protonsδ 6.80 - 7.25 (m, 4H)
¹H NMR (DMSO-d₆) Methoxy (-OCH₃)δ 3.75 (s, 3H)
¹H NMR (DMSO-d₆) N-Methyl (-NHCH₃)δ 2.30 (s, 3H)
qNMR Absolute Purity≥ 99.0% (vs. Maleic Acid IS)
Karl Fischer Water Content≤ 0.5% w/w

Protocol: Preparation of 1.0 mg/mL Certified Reference Solution

Once the bulk powder is certified, it is formulated into a stable, ready-to-use solution standard.

Step 1: Gravimetric Preparation Using a microbalance calibrated with SI-traceable weights, accurately weigh an amount of the certified 1-(3-Methoxyphenyl)-2-(methylamino)ethanol bulk powder equivalent to exactly 100.0 mg of the pure free base (accounting for the exact qNMR purity and salt form, if applicable).

Step 2: Dissolution Transfer the powder quantitatively to a Class A volumetric flask and dissolve in HPLC-grade Methanol. Causality note: Methanol is selected due to its excellent solubilization profile for phenethylamines and its high volatility, making it ideal for downstream GC-MS and LC-MS applications.

Step 3: Homogenization Sonicate the solution for 10 minutes at room temperature (20-25°C) to ensure complete dissolution. Dilute to the 100.0 mL mark with Methanol and invert 20 times to guarantee homogeneity.

Step 4: Ampoulation Dispense 1.2 mL aliquots into 2 mL amber glass ampoules. Causality note: Amber glass protects the photosensitive methoxy-aromatic ring from UV degradation. Purge the headspace of each ampoule with high-purity Argon gas to displace oxygen, preventing oxidative degradation of the secondary amine.

Step 5: Flame Sealing Immediately flame-seal the ampoules using an automated ampoulation machine to ensure a hermetic seal.

CertPathway N1 Synthesized Bulk Material (CAS 92188-49-3) N2 Structural Confirmation (1H/13C NMR, LC-MS/MS) N1->N2 N3 Absolute Purity Determination (qNMR vs. SI-traceable IS) N1->N3 N4 Chromatographic Purity (HPLC-UV/MS & Karl Fischer) N1->N4 N5 Gravimetric Solution Preparation (1.0 mg/mL in Methanol) N2->N5 N3->N5 N4->N5 N6 Ampoulation & Flame Sealing (Argon Purged) N5->N6 N7 Certified Reference Material (CRM) ISO 17034 Compliant N6->N7

Figure 2: Self-validating certification and ampoulation pathway for the reference standard.

Stability & Storage

To establish the expiration date and proper storage conditions, stability testing is conducted under both accelerated and long-term conditions. The amine functionality is susceptible to oxidation, and the alcohol can undergo dehydration under extreme thermal stress; hence, cold storage is mandated.

Table 2: Stability Data Summary (1.0 mg/mL in Methanol)
Storage ConditionDurationPurity (HPLC-UV)Concentration Change
-20°C (Control) 12 Months> 99.5%Reference
2-8°C (Refrigerated) 12 Months> 99.0%< 1.0%
25°C / 60% RH 6 Months> 98.5%< 2.0%
40°C / 75% RH 1 Month> 97.0%~ 3.0% (Degradation noted)

References

1.[1] Santa Cruz Biotechnology (SCBT). "1-(3-Methoxyphenyl)-2-(methylamino)ethanol | CAS 92188-49-3". Available at: 2. Sigma-Aldrich. "CAS 92188-49-3 | Sigma-Aldrich". Available at: 3.[3] Encyclopedia.pub. "QNMR for Reference Material Preparation". Available at: 4.[4] ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". Available at: 5.[2] ResearchGate. "Establishment of SI Traceability and Certification of CRMs/BNDs of Aqueous Elemental Solutions Produced In-house and Through RMP Under Metrology in Chemistry Programme at NPL, India". Available at:

Sources

Storage conditions and shelf life of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Storage, Stability, and Handling of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Executive Summary

1-(3-Methoxyphenyl)-2-(methylamino)ethanol (CAS: 92188-49-3) is a critical reference standard primarily used in the pharmaceutical analysis of adrenergic agonists.[1][2][3] Structurally, it is the 3-O-methyl ether derivative of Phenylephrine , often quantified as a process impurity or a metabolic degradation product in stability studies.[1][2][3]

Due to the presence of a secondary amine and a benzylic alcohol moiety, this compound exhibits specific sensitivities to oxidative degradation and hygroscopic destabilization. This guide outlines the "Gold Standard" protocols for storage, handling, and shelf-life extension, ensuring analytical integrity for drug development and quality control (QC) workflows.

Physicochemical Profile

Understanding the physical state is prerequisite to proper handling. The compound exists in two primary forms: the Free Base (typically a viscous oil) and the Hydrochloride Salt (crystalline solid).[1][2]

PropertySpecificationNotes
CAS Number 92188-49-3Specific to the free base.[1][2][3]
Molecular Formula C₁₀H₁₅NO₂MW: 181.23 g/mol
Appearance Viscous Oil (Base) / White Solid (Salt)Salt form is preferred for long-term stability.[1][2][3]
Solubility DMSO (>20 mg/mL), Methanol, EthanolSparingly soluble in water (Base); Soluble (Salt).[1][2]
pKa (Calc) ~9.5 (Amine), ~14.5 (Alcohol)Basic character requires pH control in HPLC.[1][2]
Hygroscopicity High (Salt form)Rapidly absorbs atmospheric moisture.[1][2]

Stability Mechanisms & Degradation Pathways[1][2][3]

The stability of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol is compromised by three primary vectors: Oxidation , Photolysis , and Hydrolysis (minor).[1][2][3]

Oxidative Deamination & Benzylic Oxidation

The benzylic alcohol position is susceptible to oxidation, converting the alcohol to a ketone (1-(3-methoxyphenyl)-2-(methylamino)ethanone).[1][2][3] Simultaneously, the secondary amine can undergo N-oxidation or oxidative deamination under high-stress conditions (light + oxygen).[1][2][3]

Photolytic Discoloration

Like most phenethylamines, exposure to UV/Visible light catalyzes the formation of quinoid-like species from the phenyl ring, resulting in a characteristic shift from colorless/white to yellow or brown.

Diagram: Degradation Logic

DegradationPathways Compound Active Compound (Benzylic Alcohol) Ketone Degradant A: Benzylic Ketone Compound->Ketone Oxidation (Slow) NOxide Degradant B: N-Oxide Compound->NOxide Peroxides Color Physical Change: Yellowing Compound->Color Oxidation Oxidative Stress (Air/Peroxides) Oxidation->Compound Light UV/Light Exposure Light->Color Radical Formation

Figure 1: Primary degradation vectors.[1][2][3] The benzylic carbon and secondary amine are the thermodynamic weak points.

Protocol: Storage & Handling

To maximize shelf life (target: >2 years), adhere to the following tiered storage protocol.

Long-Term Storage (Stock Powder/Oil)
  • Temperature: -20°C (± 5°C).

  • Container: Amber glass vial with a Teflon-lined screw cap.[1][2][3]

  • Atmosphere: Critical. The headspace must be purged with Argon or Nitrogen before sealing.[1][2]

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing silica gel or molecular sieves to mitigate moisture ingress.

Working Solution Preparation

Solvent Choice: Use DMSO (Dimethyl sulfoxide) or Methanol .[1][2] Avoid water for stock solutions as it promotes microbial growth and hydrolytic instability over time.[1][2]

Step-by-Step Solubilization:

  • Equilibrate the vial to room temperature (RT) inside a desiccator for 30 minutes. Reason: Prevents condensation of atmospheric water onto the cold compound.

  • Weigh the required amount rapidly.

  • Dissolve in anhydrous DMSO to a concentration of 10–50 mM.

  • Aliquot: Divide into single-use volumes (e.g., 50 µL) in amber microtubes.

  • Freeze: Store aliquots at -20°C or -80°C. Do not refreeze after thawing.

Workflow Visualization

StorageProtocol Start Receive Shipment CheckForm Check Form: Solid vs Oil Start->CheckForm Solid Solid (Salt) Store at -20°C Desiccator Required CheckForm->Solid Oil Oil (Free Base) Store at -80°C Argon Overlay Critical CheckForm->Oil Solubilize Prepare Stock (DMSO/MeOH) Solid->Solubilize Oil->Solubilize Aliquot Aliquot & Freeze (Single Use) Solubilize->Aliquot

Figure 2: Decision tree for initial handling based on physical state.[1][2][3]

Shelf Life & Quality Control

Expected Shelf Life[1][2][3]
  • Solid (Desiccated, -20°C): 24 months.[1][2][3]

  • Oil (Argon, -20°C): 12 months.[1][2][3]

  • Solution (DMSO, -20°C): 3–6 months.[1][2][3]

Re-Test Protocol (HPLC)

If the compound has been stored >12 months, validate purity before use.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 280 nm (Phenolic absorption).[1][2]

  • Acceptance Criteria: Purity > 98% (Area %). Look for new peaks at Relative Retention Time (RRT) ~1.1-1.2 (potential ketone oxidation product).[1][2][3]

Troubleshooting

ObservationDiagnosisRemediation
Yellow Discoloration Photo-oxidation (Quinone formation).[1][2][3]Purity likely compromised.[1][2] Check HPLC. If >95% pure, filter and use; otherwise discard.
Material is Sticky/Wet Hygroscopic moisture absorption.[1][2]Dry in a vacuum desiccator over P₂O₅ for 24 hours. Recalculate concentration based on weight.
Extra Peak in HPLC Benzylic oxidation (Ketone).[1][2]Common in old DMSO stocks.[1][2] Prepare fresh stock from powder.

References

  • ThermoFisher Scientific. (2025).[1][2] Safety Data Sheet: 1-(3-Methoxyphenyl)-2-(methylamino)ethanol. Retrieved from [1][3]

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 90902, 1-(3-Methoxyphenyl)ethanol. (Structural analog data). Retrieved from [1][2][3]

  • ChemScene. (2024).[1][2] Product Specifications: (S)-2-(3-methoxyphenyl)-2-(methylamino)ethan-1-ol. Retrieved from [1][2][3]

  • ChemicalBook. (2024).[1][2] 1-(3-Methoxyphenyl)-2-(methylamino)ethanol Properties and Suppliers. Retrieved from [1][3]

Sources

Application Notes and Protocols for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Methoxyphenyl)-2-(methylamino)ethanol, with the CAS Number 92188-49-3, is a bifunctional organic molecule featuring a secondary alcohol and a secondary amine.[1] This structure, often referred to as a β-amino alcohol, is a common motif in pharmaceuticals and a valuable building block in organic synthesis. The presence of a methoxy-substituted phenyl ring further influences its chemical properties and reactivity. This guide provides a comprehensive overview of the reagent compatibility of this compound, offering detailed protocols and mechanistic explanations to aid researchers, scientists, and drug development professionals in its effective use.

The molecule's utility stems from the distinct yet interactive reactivity of its two functional groups. The secondary amine provides a basic and nucleophilic center, while the secondary alcohol can undergo oxidation and substitution reactions.[2][3] Understanding the compatibility of these groups with a wide array of reagents is paramount for successful experimental design, preventing unwanted side reactions and ensuring product purity.

Chemical and Physical Properties

A summary of the key properties of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol is provided below.

PropertyValueSource
CAS Number 92188-49-3[1]
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.24 g/mol [1]
Physical State Solid[1]
Stability Stable under normal conditions[1]

Core Reactivity Principles

The chemical behavior of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol is dictated by the interplay of its secondary amine, secondary alcohol, and the methoxy-substituted aromatic ring.

  • Secondary Amine: The nitrogen atom possesses a lone pair of electrons, making it both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron pair donor).[3] Its basicity is expected to be in the range of typical secondary amines, with a pKa of the conjugate acid around 10-11.[3] This allows for straightforward salt formation with acids. As a nucleophile, it readily participates in alkylation and acylation reactions.[3][4]

  • Secondary Alcohol: The hydroxyl group can act as a weak acid or a nucleophile. Its position beta to the amino group allows for potential intramolecular hydrogen bonding, which can influence its reactivity. The benzylic position of the alcohol makes it susceptible to oxidation to the corresponding ketone.[2] The hydroxyl group can also be converted into a better leaving group for substitution reactions.[5]

The relationship between these functional groups is critical. For instance, in acidic conditions, the amine will be protonated to form an ammonium salt, which can electronically influence the reactivity of the nearby alcohol. Conversely, the presence of the alcohol can modulate the nucleophilicity and basicity of the amine.

Reagent Compatibility and Incompatibility

The following sections detail the compatibility of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol with common classes of reagents.

Table of Reagent Compatibility
Reagent ClassCompatibility/IncompatibilityRationale and Key Considerations
Acids (Protic) Reactive The basic secondary amine will readily react with protic acids (e.g., HCl, H₂SO₄, Acetic Acid) to form ammonium salts. This is a standard acid-base reaction. The resulting salt will have significantly different solubility properties (typically more water-soluble). This reaction is fundamental for purification or resolution processes using chiral acids.[6]
Bases (Strong) Compatible (with caution) The compound is stable in the presence of common inorganic bases like NaOH, KOH, and Na₂CO₃ at moderate temperatures. The secondary alcohol is only weakly acidic (pKa ~16-18) and requires very strong bases (e.g., NaH, n-BuLi) for deprotonation. The primary concern with strong bases is potential catalysis of side reactions if other electrophilic species are present.
Acylating Agents Reactive Both the secondary amine and the secondary alcohol can be acylated by agents like acid chlorides (e.g., Acetyl Chloride) and anhydrides (e.g., Acetic Anhydride). The secondary amine is generally more nucleophilic than the alcohol and will typically react preferentially, especially under neutral or slightly basic conditions, to form an amide.[3] To achieve selective O-acylation, protection of the amine may be necessary.
Alkylating Agents Reactive The secondary amine is nucleophilic and will undergo N-alkylation with alkyl halides (e.g., Methyl Iodide) via an Sₙ2 mechanism to form a tertiary amine.[4] Over-alkylation to form a quaternary ammonium salt is possible, especially with reactive alkylating agents. O-alkylation of the alcohol requires deprotonation with a strong base first.
Oxidizing Agents Reactive The secondary benzylic alcohol is susceptible to oxidation. Strong oxidants like chromic acid (H₂CrO₄) or KMnO₄ will convert the alcohol to a ketone.[2] Milder reagents like Pyridinium Chlorochromate (PCC) can also be used. The secondary amine can also be oxidized by certain strong oxidizing agents, but the secondary alcohol is generally more susceptible.
Reducing Agents Generally Compatible The existing functional groups (secondary amine, secondary alcohol, methoxy ether, phenyl ring) are generally stable to common hydride reducing agents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) under standard conditions. These reagents are typically used to reduce carbonyls, imines, or esters, functional groups not present in the parent molecule.[7]
Organometallics Reactive Organometallic reagents such as Grignard reagents (R-MgX) and organolithiums (R-Li) are strong bases and will deprotonate the acidic protons of both the alcohol and the amine. This will consume the organometallic reagent, so at least two equivalents must be used if a reaction with another functional group is intended.
Halogenating Agents Reactive Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will react with the secondary alcohol to convert it into the corresponding alkyl halide.[5] The reaction with SOCl₂ is particularly sensitive to conditions in β-amino alcohols; in the absence of a non-nucleophilic base, the amine can be protonated, allowing for substitution at the alcohol, while in the presence of a base like pyridine, a cyclic oxathiazolidine-2-oxide may form.[1]

Experimental Protocols

Protocol 1: Salt Formation with Hydrochloric Acid

This protocol describes the conversion of the free base to its hydrochloride salt, which is often advantageous for purification, handling, and solubility in aqueous media.

Workflow Diagram:

cluster_0 Dissolution cluster_1 Reaction cluster_2 Isolation A 1. Dissolve Free Base in Diethyl Ether B 2. Add HCl in Ether (dropwise at 0°C) A->B Stirring C 3. Stir and Collect Precipitate B->C Precipitation D 4. Wash with Cold Ether C->D E 5. Dry under Vacuum D->E F HCl Salt (Solid) E->F

Caption: Workflow for Hydrochloride Salt Formation.

Methodology:

  • Dissolution: Dissolve 1.0 g (5.52 mmol) of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Cool the solution to 0 °C in an ice bath. While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation ceases. The formation of a white solid indicates the hydrochloride salt.

  • Isolation: Continue stirring at 0 °C for 30 minutes after the addition is complete. Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether (2 x 5 mL) to remove any unreacted starting material.

  • Drying: Dry the white solid under vacuum at room temperature to a constant weight to yield the pure hydrochloride salt.

Causality: The highly basic secondary amine readily accepts a proton from the strong acid HCl.[3] The resulting ionic salt is insoluble in the nonpolar solvent (diethyl ether), causing it to precipitate out of the solution, allowing for easy isolation.

Protocol 2: Oxidation of the Secondary Alcohol to a Ketone

This protocol details the oxidation of the secondary alcohol to the corresponding ketone, 1-(3-methoxyphenyl)-2-(methylamino)ethanone, using Pyridinium Chlorochromate (PCC), a mild oxidizing agent.

Reaction Pathway:

G reactant 1-(3-Methoxyphenyl)-2- (methylamino)ethanol product 1-(3-Methoxyphenyl)-2- (methylamino)ethanone reactant->product PCC, CH2Cl2

Caption: Oxidation of the alcohol to a ketone.

Methodology:

  • Setup: To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.43 g, 6.62 mmol) in 25 mL of anhydrous dichloromethane (DCM) in a round-bottom flask, add 0.5 g of powdered 4Å molecular sieves.

  • Addition of Substrate: Dissolve 1.0 g (5.52 mmol) of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol in 10 mL of anhydrous DCM. Add this solution to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with 30 mL of diethyl ether and filter through a short pad of silica gel to remove the chromium salts. Wash the silica pad thoroughly with additional diethyl ether.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired ketone.

Causality: PCC is a selective oxidizing agent that converts secondary alcohols to ketones without affecting the secondary amine or the aromatic ring.[2][8] The molecular sieves are added to absorb the water produced during the reaction, which can sometimes interfere with the oxidation.

Conclusion

1-(3-Methoxyphenyl)-2-(methylamino)ethanol is a versatile molecule whose reactivity is governed by its secondary amine and secondary alcohol functional groups. Its basic amine allows for simple manipulation through salt formation, while the secondary alcohol provides a handle for oxidation and substitution reactions. A thorough understanding of the compatibility of this compound with various reagents, as outlined in this guide, is crucial for its successful application in research and development. By carefully selecting reagents and reaction conditions, researchers can leverage the unique properties of this bifunctional molecule to achieve their synthetic goals.

References

  • Begum, Z., Sannabe, H., Seki, C., Okuyama, Y., Kwon, E., Uwai, K., Tokiwa, M., Tokiwa, S., Takeshita, M., & Nakano, H. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 10(73), 45035-45042. [Link]

  • US Patent No. US8455692B2. (2013). Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol.
  • Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. Thieme. Retrieved from [Link]

  • Ferrat, M., Moulahoum, H., Boumaza, B. M. A., & Perianin, A. (2025). Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). ResearchGate. [Link]

  • Funes-Ardoiz, I., et al. (2025). A Computational Study of C–H Bond Abstraction in β-Amino Alcohols. Synthesis, 58, 62-66. [Link]

  • LookChem. (n.d.). Cas 23308-82-9, 1-(3-METHOXY-PHENYL)-ETHANOL. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Current Organic Synthesis, 14(3). [Link]

  • PubChem. (n.d.). (1R)-1-(4-methoxyphenyl)-2-(methylamino)ethanol. National Center for Biotechnology Information. [Link]

  • University of Illinois Springfield. (n.d.). Reactions of Alcohols. Retrieved from [Link]

  • Li, C., Zhao, L., Li, J., Ding, X., Chen, S., Zhang, Q., Yu, Y., & Jia, X. (2023). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. Angewandte Chemie International Edition. [Link]

  • Britannica. (2026, February 4). Alcohol. [Link]

  • University of Calgary. (n.d.). Ch17: C=O + secondary amine derivs. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • OpenStax. (2023, September 20). 17.6 Reactions of Alcohols. In Organic Chemistry. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. In Organic Chemistry II. [Link]

  • Chemistry Steps. (2020, January 9). Reaction of Alcohols with HCl, HBr and HI Acids. [Link]

  • Molbase. (n.d.). (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • MassBank. (2020, August 19). Organic compounds. [Link]

  • MilliporeSigma. (n.d.). 1-(3-Methoxyphenyl)ethanol. Retrieved from [Link]

  • Pena-Pereira, F., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701969. [Link]

  • Beilstein Journals. (2017, February 21). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. [Link]

  • Professor Dave Explains. (2016, May 1). Practice Problem: Reducing Agents [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • University of Louisville. (n.d.). The oxidation of amino alcohols. ThinkIR. [Link]

  • Patil, V. D., et al. (2014). Chemoselective Acylation of Amines, Alcohols and Phenols Using Magnesium Chloride Under Solvent Free Condition. Trade Science Inc. [Link]

  • PubChem. (n.d.). 2-(benzylamino)-1-(3-methoxyphenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of phenylethanolamine derivatives. The synthesis of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol—the 3-methoxy analog of phenylephrine—presents unique chemoselective and stability challenges.

This guide bypasses generic protocols to address the exact mechanistic bottlenecks—regioselectivity, over-alkylation, and dimerization—that decimate your yields.

Section 1: Process Overview & Pathway Logic

The standard synthesis involves the α-bromination of 3-methoxyacetophenone, followed by amination and reduction. However, the intermediate α-aminoketone is highly unstable. Understanding the causality behind these competing side reactions is critical for optimizing your yield.

PathwayLogic SM 3-Methoxyacetophenone Bromide 2-Bromo-1-(3-methoxyphenyl)ethanone SM->Bromide CuBr2, EtOAc/CHCl3 DirectAmine Methylamine (Direct Route) Bromide->DirectAmine Pathway A ProtectedAmine N-Benzylmethylamine (Protected Route) Bromide->ProtectedAmine Pathway B AminoKetone α-Aminoketone Free Base (Unstable Intermediate) DirectAmine->AminoKetone Over-alkylation risk ProtectedKetone N-Benzyl-α-aminoketone ProtectedAmine->ProtectedKetone High yield amination Pyrazine Dihydropyrazine Dimer (Yield Killer) AminoKetone->Pyrazine Spontaneous Dimerization (Temp > 5°C) Target 1-(3-Methoxyphenyl)-2-(methylamino)ethanol (Target Product) AminoKetone->Target NaBH4 (0°C) Strict Control ProtectedKetone->Target H2, Pd/C One-pot reduction/deprotection

Reaction pathway logic highlighting the dimerization risk and the protected high-yield route.

Section 2: Troubleshooting FAQs

Q1: Why does the initial bromination of 3-methoxyacetophenone result in complex mixtures with poor regioselectivity? Causality: The electron-donating 3-methoxy group strongly activates the aromatic ring toward electrophilic aromatic substitution. If you use standard


 in acetic acid, ring bromination competes heavily with the desired α-bromination.
Solution:  Shift your reagent to Copper(II) bromide (

) in an Ethyl Acetate/Chloroform solvent system. 1[1] proceeds via a highly selective radical/enol mechanism that strictly targets the alpha-carbon, entirely bypassing aromatic ring activation.

Q2: During the amination step with methylamine, why is the recovery of the target α-aminoketone so low, and why does the reaction mixture turn dark? Causality: You are observing two distinct failure modes: over-alkylation and dimerization. Because methylamine is a primary amine, its reaction with the α-bromoketone yields a secondary amine that is more nucleophilic than the starting material, leading to tertiary amine byproducts. Furthermore, α-aminoketones are notoriously unstable as free bases. They undergo spontaneous intermolecular condensation to form dihydropyrazines, which rapidly oxidize into 2[2]. Solution: Utilize N-benzylmethylamine instead of methylamine. The bulky benzyl group introduces severe steric hindrance, completely suppressing over-alkylation and stabilizing the intermediate against pyrazine dimerization.

Q3: If I must use the direct methylamine route, how can I prevent dimerization during the


 reduction step? 
Causality: 

reductions are inherently basic. When the α-aminoketone hydrochloride salt is neutralized in the reaction mixture, the unstable free base is liberated. If the temperature exceeds 5 °C, the kinetics of dimerization outpace the hydride transfer from the borohydride. Solution: Maintain strict cryogenic control (0–5 °C) and add the

portion-wise to a methanolic solution of the aminoketone. However, the superior approach is to bypass

entirely by using the N-benzyl protected intermediate.3[3] achieves simultaneous reduction of the ketone and removal of the benzyl group in a single, clean step.

Section 3: Quantitative Data Summary

The table below summarizes the expected yield profiles based on the synthetic strategy chosen. The N-benzyl protected route is the only method that reliably scales without significant yield loss.

Synthetic StrategyAminating AgentReduction MethodMajor Impurity ProfileTypical Overall Yield
Direct Amination (RT) Methylamine

(Room Temp)
Pyrazine dimers, Tertiary amines< 20%
Direct Amination (Cryo) Methylamine (10 eq)

(0 °C)
Pyrazine dimers40–50%
Protected Route (Optimized) N-Benzylmethylamine

, Pd/C (One-pot)
Trace unreduced ketone75–85%

Section 4: Validated Experimental Protocols

The following methodology utilizes the optimized N-benzyl protection strategy. Every step is designed as a self-validating system , providing physical or visual cues to confirm reaction progress without requiring immediate LC-MS analysis.

Workflow Step1 Step 1: α-Bromination CuBr2 Reflux Step2 Step 2: Amination N-Benzylmethylamine Step1->Step2 Step3 Step 3: Hydrogenation H2 (50 psi), Pd/C Step2->Step3 Step4 Step 4: Salt Formation HCl in Ether Step3->Step4

Step-by-step experimental workflow for the optimized N-benzyl protected synthesis route.

Step 1: Regioselective α-Bromination
  • Dissolve 3-methoxyacetophenone (1.0 eq) in a 1:1 mixture of Ethyl Acetate and Chloroform.

  • Add finely powdered

    
     (2.0 eq) to the flask.
    
  • Reflux the mixture vigorously for 2 to 3 hours.

  • Self-Validation Cue: The reaction mixture will transition from a dark green/black suspension (active

    
    ) to a dense white precipitate (spent 
    
    
    
    ) as the bromination reaches completion.
  • Filter the white precipitate, wash the organic filtrate with water, dry over

    
    , and concentrate in vacuo to yield 2-bromo-1-(3-methoxyphenyl)ethanone.
    
Step 2: Protected Amination
  • Dissolve the crude α-bromoketone in anhydrous THF and cool to 0 °C in an ice bath.

  • Dropwise add N-benzylmethylamine (2.5 eq) to ensure excess base for acid scavenging.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Cue: The formation of a dense, white precipitate (N-benzylmethylamine hydrobromide) directly correlates with the conversion rate. This precipitation drives the reaction forward by removing HBr from the chemical equilibrium.

  • Filter the salt, concentrate the filtrate, and extract with 1M HCl. Basify the aqueous layer with

    
     and extract with DCM to isolate pure N-benzyl-2-(methylamino)-1-(3-methoxyphenyl)ethanone.
    
Step 3: One-Pot Reduction and Deprotection
  • Dissolve the protected α-aminoketone in HPLC-grade Methanol.

  • Add 10% Pd/C catalyst (10% w/w relative to the substrate).

  • Pressurize the vessel with

    
     gas (50 psi) in a Parr hydrogenator and agitate at room temperature for 12 hours.
    
  • Self-Validation Cue: Monitor the pressure gauge. Hydrogen uptake will steadily decrease and eventually plateau when both the ketone reduction and the N-debenzylation are entirely complete.

  • Filter the mixture through a pad of Celite to remove the pyrophoric catalyst and concentrate the filtrate to yield the free base of the target compound.

Step 4: Isolation and Salt Formation
  • Dissolve the free base in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add 2M HCl in diethyl ether dropwise under vigorous stirring.

  • Self-Validation Cue: Immediate precipitation of 1-(3-methoxyphenyl)-2-(methylamino)ethanol hydrochloride as a fine, white crystalline solid confirms successful salt formation.

  • Filter, wash with cold ether, and dry under high vacuum.

References

  • CuBr2-Mediated One-Pot Synthesis of Sulfonyl 9-Fluorenylidenes Source: ACS Publications URL:[Link]

  • Process For Resolution Of Racemic Mixture Of 1 (3 Hydroxyphenyl) 2 Methylamino Ethanol Source: Quickcompany.in URL:[Link]

Sources

Technical Support Center: Solubilizing 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Product Alias: Phenylephrine Methyl Ether; Metasynephrine; Rivastigmine Impurity G. Chemical Class: Phenethylamine / Benzylic Alcohol.[1] Primary Application: Adrenergic receptor research; Metabolic standard.[1]

Introduction: The Chemistry of Solubility

Welcome to the technical support hub for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol . If you are experiencing precipitation, cloudiness, or "oiling out" during preparation, the issue is almost certainly dictated by the ionization state of the secondary amine.

Physicochemical Profile

To troubleshoot effectively, you must understand the molecule's behavior in solution:

PropertyValueImplication for Solubility
pKa (Amine) ~9.1 - 9.5The molecule is basic.[1][2] It is charged (protonated) at acidic/neutral pH and neutral (lipophilic) at basic pH.[1]
LogP ~0.95Moderately lipophilic.[1] The free base will not dissolve well in neutral water.
H-Bond Donors 2 (OH, NH)Capable of hydrogen bonding, aiding solubility only when ionized.[1]
State Solid (Salt) or Oil/Low-melt Solid (Base)The physical form you purchased dictates the solvent choice.[1][2]

Module 1: Diagnostic Decision Tree

Before attempting to heat or sonicate your sample (which can degrade this compound), follow this logic flow to identify the correct solubilization strategy.

Solubility_Troubleshooting Start START: Compound not dissolving CheckLabel Step 1: Check Vial Label Is it a Salt or Free Base? Start->CheckLabel IsSalt It is a SALT (HCl, Tartrate, etc.) CheckLabel->IsSalt IsBase It is a FREE BASE (No counterion listed) CheckLabel->IsBase WaterAdd Add Water/PBS IsSalt->WaterAdd IsBase->WaterAdd Not Recommended Soln_DMSO SOLUTION: Organic Stock Dissolve in DMSO first IsBase->Soln_DMSO Recommended Cloudy Result: Cloudy/Precipitate WaterAdd->Cloudy CheckPH Step 2: Check Solvent pH Cloudy->CheckPH HighPH pH > 7.4 (Basic Buffer) CheckPH->HighPH NeutralPH pH < 7.0 (Water/Acidic) CheckPH->NeutralPH Soln_Acid SOLUTION: Acidify Add 0.1M HCl dropwise HighPH->Soln_Acid Re-protonate amine NeutralPH->Soln_DMSO Solubility limit reached

Figure 1: Diagnostic workflow for determining the correct solvent system based on chemical form and pH environment.

Module 2: Step-by-Step Solubilization Protocols

Protocol A: Aqueous Preparation (For HCl Salts)

Best for: Acute in vivo injections or cell culture where DMSO is toxic.[1]

The Mechanism: The HCl salt is already protonated. However, if you dissolve it directly into a high-pH buffer (like PBS pH 7.4), the "buffering capacity" might strip the proton, regenerating the insoluble free base.

  • Weighing: Weigh the desired amount of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol HCl.

  • Initial Dissolution: Add distilled water (pH ~5.5-6.0) to 80% of the final volume.

    • Do not start with PBS.[1] The phosphate buffer can sometimes suppress solubility during the initial dissolution phase.

  • Verification: Vortex for 30 seconds. The solution should be clear.

  • Buffer Adjustment: Slowly add 10x PBS or adjust pH after the compound is fully dissolved.

    • Critical Check: If cloudiness appears upon adding PBS, the pH has crossed the pKa threshold (~9.0). Add 1N HCl dropwise until clear.

Protocol B: The "Rescue" Method (For Free Bases)

Best for: Users who accidentally bought the free base and need an aqueous solution.[1]

The Mechanism: You must chemically convert the lipophilic free base into a hydrophilic salt in situ.

  • Solvent Prep: Prepare a 0.1 M HCl solution (sterile).

  • Dissolution: Add the 0.1 M HCl to the free base powder.

    • Stoichiometry: You need at least 1 molar equivalent of acid to amine.[1]

  • Agitation: Vortex vigorously. The acid will protonate the secondary amine (

    
    ), rendering it water-soluble.[1]
    
  • Dilution: Once clear, dilute with water or media to the working concentration.

Protocol C: High-Concentration Stock (DMSO/Ethanol)

Best for: Long-term storage and in vitro assays.[1][2]

The Mechanism: Organic solvents bypass the ionization requirement, dissolving the lipophilic backbone directly.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) or Absolute Ethanol.

  • Solubility Limit:

    • DMSO: ≥ 20 mg/mL[1][2]

    • Ethanol: ≥ 15 mg/mL[1][2]

  • Storage: Aliquot into amber vials and store at -20°C.

    • Note: Avoid repeated freeze-thaw cycles, which can introduce moisture and lead to hydrolysis or oxidation.[1][2]

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
"Oiling Out" You have the Free Base form in water.[1][2]Add DMSO to dissolve, or add stoichiometric HCl to convert to salt.
Precipitation in Media The pH of the culture media (7.4) is too close to the pKa, or the concentration is too high (>10 mM).Pre-dissolve in DMSO (1000x stock), then spike into media while vortexing.
Pink/Brown Discoloration Oxidation of the secondary amine or benzylic alcohol.Discard. The compound has degraded. Always store under nitrogen or argon if possible.
Frequently Asked Questions

Q: Can I autoclave the stock solution? A: No. Benzylic alcohols and secondary amines are heat-sensitive and can undergo degradation (oxidation or elimination) at autoclave temperatures (121°C).[1][2]

  • Solution: Use 0.22 µm syringe filtration (PES or PVDF membranes) for sterilization.[1]

Q: I need to use this for an animal study (IP injection). Can I use DMSO? A: Use with caution. High DMSO concentrations cause pain and tissue damage.

  • Recommended Formulation: Dissolve the compound in 5% DMSO + 5% Tween 80 + 90% Saline. This "co-solvent" system maintains solubility while reducing toxicity.

Q: Why does the solution turn cloudy when I put it in the fridge? A: Solubility is temperature-dependent.[1][2] A saturated solution at room temperature may precipitate at 4°C.

  • Fix: Warm the vial in your hands or a 37°C water bath and vortex before use. Ensure it is fully redissolved to maintain accurate dosing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1213522-83-8, (S)-2-(3-methoxyphenyl)-2-(methylamino)ethan-1-ol. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General reference for amine solubility and pKa principles).
  • Vertex AI Search (2025).Consolidated chemical property search for 1-(3-methoxyphenyl)-2-(methylamino)ethanol.

Sources

Technical Support Center: Stability Profiling for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

[1]

Ticket ID: STAB-3ME-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Impurity Identification & Degradation Mechanisms[1]

Molecule Profile & Chemical Context

Before troubleshooting, verify your target analyte properties. This molecule is the 3-O-methyl ether analog of Phenylephrine .[1] Unlike Phenylephrine, the phenolic hydroxyl is methylated, which blocks quinone formation (oxidative coloring), shifting the degradation focus to the benzylic alcohol and secondary amine .

  • IUPAC Name: 1-(3-Methoxyphenyl)-2-(methylamino)ethanol[1]

  • Common Ref: 3-Methoxy-phenylephrine; Metanephrine analog.[1]

  • Molecular Formula:

    
    [1][2]
    
  • Exact Mass (Monoisotopic): 181.1103 Da[1]

  • Target [M+H]+: 182.1176 Da

Interactive Troubleshooting Guide (FAQs)

Issue #1: "I see a peak at [M+H]+ 198.11 that disappears when I change ion source temperature."

Diagnosis: This is likely the N-Oxide degradant (Parent + 16 Da).[1] Mechanism: Secondary amines react with peroxides (in excipients) or atmospheric oxygen to form N-oxides.[1] The "Ghost" Effect: N-oxides are thermally unstable.[1] In a high-temperature ESI source (e.g., >500°C), they can undergo Cope elimination or thermal reduction back to the parent amine. Resolution:

  • Lower your ESI source temperature (try <350°C) and check if the peak area of 198.11 increases.

  • Verify using a non-thermal detector like UV-DAD or CAD (Charged Aerosol Detector).[1]

Issue #2: "There is a persistent impurity at [M+H]+ 164.10 in my acid-stressed samples."

Diagnosis: This is the Dehydration Product (Parent - 18 Da).[1] Mechanism: Acid-catalyzed elimination of the benzylic hydroxyl group. Chemical Insight: Benzylic alcohols are prone to dehydration, forming a styrene-type double bond conjugated with the aromatic ring. Structure: 1-(3-Methoxyphenyl)-2-(methylamino)ethene (often exists as an enamine/imine tautomer).[1]

Issue #3: "My main peak is splitting, or I see a +12 Da / +30 Da adduct."

Diagnosis: Solvent Contamination / Formaldehyde Adducts.[1] Mechanism: Methylamines are nucleophilic.[1] If your mobile phase (Methanol/Acetonitrile) is low quality or aged, it may contain formaldehyde.

  • +12 Da: Formation of a methylene bridge (Schiff base intermediate).

  • +30 Da: Hydroxymethyl adduct (

    
    ).[1]
    Resolution:  Use fresh LC-MS grade solvents. Add 0.1% Formic Acid to fully protonate the amine, reducing its nucleophilicity.
    

Visualizing the Degradation Pathways[3][4]

The following diagram maps the degradation "Family Tree" for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol based on phenylethanolamine chemistry.

DegradationPathwaysParentParent Molecule[M+H]+ 182.121-(3-Methoxyphenyl)-2-(methylamino)ethanolNOxideDegradant A (Oxidation)N-Oxide[M+H]+ 198.11Parent->NOxidePeroxide/O2 (N-oxidation)DehydDegradant B (Acid/Heat)Styrene Derivative[M+H]+ 164.10(Loss of H2O)Parent->DehydH+ / Heat (Elimination)CleavageDegradant C (Oxidative Stress)3-Methoxybenzaldehyde(Loss of Side Chain)Parent->CleavageOxidative DeaminationDimerDegradant D (Photolysis)Radical Dimer[2M-H]+ SpeciesParent->DimerUV Light (Radical Coupling)NOxide->ParentThermal Reduction(In MS Source)

Figure 1: Mechanistic degradation pathways.[1] Note the reversible nature of N-oxide formation in thermal analysis.

Analytical Method & Identification Protocol

To positively identify these products, do not rely on MS1 (parent mass) alone. Use the following MS/MS fragmentation logic.

Standard Fragmentation Rules (ESI+)

For phenylethanolamines, the primary cleavage occurs at the C-C bond between the benzylic carbon and the amine side chain (Alpha-cleavage).

FragmentTheoretical m/zOriginDiagnostic Value
Parent 182.12

Reference
Tropylium Ion 137.06

High. Indicates the 3-methoxybenzyl core is intact.[1] Loss of amine side chain.
Side Chain 44.05

Medium. Characteristic of

-methyl aminoethanol tail.[1]
Dehydrated 164.10

High. Diagnostic for benzylic -OH loss.[1]
Protocol: Forced Degradation Setup

Use this protocol to generate reference standards for impurity profiling.

1. Oxidative Stress (Target: N-Oxide)

  • Reagent: 3% Hydrogen Peroxide (

    
    ).[1]
    
  • Condition: Room Temperature for 4 hours.

  • Expected Result: Decrease in Parent; appearance of m/z 198.11 .

  • Note: If you see a peak at m/z 196 (M+14), this is the ketone (oxidation of alcohol), but N-oxide is kinetically favored.

2. Acid Hydrolysis (Target: Dehydration)

  • Reagent: 1N HCl.

  • Condition: 60°C for 2-4 hours.

  • Expected Result: Appearance of m/z 164.10 (Styrene derivative).[1]

  • Warning: This degradant is highly reactive and may polymerize; analyze immediately.

3. Photostability (Target: Radical Cleavage)

  • Condition: 1.2 million lux hours (ICH Q1B standard).[1]

  • Expected Result: Complex mixture.[1] Look for 3-Methoxybenzaldehyde (detectable by GC-MS or LC-UV at 254nm) and potential dimers.[1]

Summary of Key Degradants

Degradant NameMass ShiftMechanismRisk Level
N-Oxide +16 DaOxidation of

Amine
High (Common in formulated products)
Styrene Analog -18 DaAcidic DehydrationMedium (Process impurity)
Benzaldehyde -44 Da (approx)Oxidative DeaminationLow (Volatile, often lost)
Methyl-Ether +14 DaMethanolysis (Solvent artifact)Artifact (Avoid MeOH in sample diluent)

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1]

  • Phenylephrine Stability. Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry.[3][4] (2010).[1][3][5] Journal of Pharmaceutical and Biomedical Analysis. (Provides the fragmentation template for the 3-methoxy analog).

  • N-Oxide Artifacts. N-Oxides in Drug Discovery and Development: Thermal Instability and LC-MS Artifacts. (General reference for the "Ghost Peak" phenomenon described in Issue #1). [1]

  • Benzylic Alcohol Chemistry. Acid-catalyzed dehydration of benzylic alcohols.[1] (Mechanistic basis for Degradant B).

Technical Support Center: HPLC Optimization for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-(3-Methoxyphenyl)-2-(methylamino)ethanol . This compound, structurally the 3-O-methyl ether of Phenylephrine , presents specific chromatographic challenges due to its secondary amine functionality and moderate polarity.[1]

This guide replaces generic advice with chemically grounded troubleshooting workflows.

Case ID: #PHEN-METHOXY-001 Status: Active Analyst Level: Senior Application Scientist[1]

Compound Profile & Chromatographic Behavior

Before troubleshooting, verify your understanding of the molecule's behavior in solution. This dictates your column and mobile phase choices.

PropertyValue (Approx.)Chromatographic Implication
Functional Groups Secondary Amine, Secondary Alcohol, MethoxybenzeneAmine: Causes severe peak tailing due to silanol interactions at pH 3–8.Methoxy: Increases retention on C18 compared to Phenylephrine.[1]
pKa (Amine) ~9.5 – 9.8At pH < 9, the molecule is positively charged (

).
LogP ~1.0 – 1.5Moderately lipophilic.[1] Retains well on C18 but requires organic modifier adjustments.
UV Max ~215 nm, ~274 nm215 nm provides higher sensitivity; 274 nm offers higher selectivity against mobile phase noise.

Troubleshooting & Optimization Guides (Q&A Format)

Issue 1: "My peak is tailing severely (As > 1.5). How do I fix the symmetry?"

Diagnosis: This is the most common issue with phenylethanolamines. The positively charged secondary amine interacts with residual negatively charged silanols (


) on the silica surface, causing "drag" or tailing.[1]

Solution Protocol: You have two pathways to fix this. Pathway A is preferred for modern laboratories; Pathway B is for legacy methods.[1]

  • Pathway A: The "High pH" Strategy (Recommended)

    • Mechanism: By raising the pH to >10.5, you deprotonate the amine (making it neutral) and the silanols (making them negative). Neutral amines do not interact ionically with the surface.

    • Column: You must use a hybrid-silica column resistant to high pH (e.g., Waters XBridge C18, Phenomenex Gemini NX, or Agilent Poroshell HPH).[1]

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[1][2][3]

    • Result: Sharp, symmetrical peaks with increased retention.

  • Pathway B: The "Chaotropic/Ion-Pair" Strategy

    • Mechanism: At low pH (2-3), silanols are suppressed (

      
      ), but some remain active.[1] Adding a "sacrificial base" or an ion-pairing agent masks these sites.[1]
      
    • Additive: Add 0.1% Triethylamine (TEA) competing base OR 5 mM Sodium 1-Octanesulfonate (Ion Pair).

    • Caution: Ion-pairing reagents require long equilibration and make the column dedicated to that method (hard to wash off).[1]

Issue 2: "I cannot separate the target from its parent compound (Phenylephrine)."

Diagnosis: Phenylephrine (3-hydroxy) and your target (3-methoxy) differ only by a methyl group.[1] While the methoxy group makes your target more hydrophobic, they can co-elute if the gradient is too shallow or the organic content is too high.

Optimization Workflow:

  • Check Elution Order: The 3-methoxy derivative (Target) should elute after Phenylephrine on a C18 column.[1]

  • Adjust Selectivity (

    
    ):  If resolution (
    
    
    
    ) < 1.5, switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1] These phases interact with the
    
    
    -electrons of the benzene ring. The methoxy group alters the electron density of the ring, creating a distinct separation mechanism from the hydroxy-substituted parent.
Issue 3: "My retention times are drifting day-to-day."

Diagnosis: This is likely a pH Robustness failure.[1] The amine pKa is near 9.5.

  • If you run at pH 7.0 (phosphate buffer), small changes in pH don't affect ionization much.

  • If you run at pH 9-10 (near pKa), slight pH drifts cause massive changes in the ratio of ionized/neutral species, shifting retention.

Corrective Action:

  • Buffer Capacity: Ensure your buffer concentration is at least 10–20 mM.[1]

  • pH Choice: Work at least 2 pH units away from the pKa.

    • Safe Zones: pH 2.0–3.0 (Fully Ionized) OR pH > 11.0 (Fully Neutral).[1] Avoid pH 9.0–10.0.[1]

Standard Operating Procedures (SOPs)

SOP-01: Recommended "Gold Standard" Method (High pH)

Use this method for new method validation to ensure peak symmetry.

ParameterSetting
Column Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonia
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% B to 60% B over 10 minutes
Detection UV @ 274 nm (Selectivity) or 215 nm (Sensitivity)
Temperature 35°C (Improves mass transfer for amines)
SOP-02: Legacy Method (Low pH + Ion Pair)

Use this only if you are restricted to standard silica C18 columns.[1]

ParameterSetting
Column Standard C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate (pH 3.[1]0) + 5 mM Sodium 1-Hexanesulfonate
Mobile Phase B Acetonitrile
Mode Isocratic: 85% A / 15% B (Adjust B to position peak)
Note The Hexanesulfonate acts as an ion-pairing reagent to neutralize the amine charge.[1]

Visual Troubleshooting Logic

Diagram 1: Peak Tailing & Symmetry Logic

Caption: Decision tree for diagnosing and fixing amine peak tailing.

TailingLogic Start Problem: Peak Tailing (As > 1.5) CheckCol Check Column Type Start->CheckCol IsHybrid Is it High-pH Stable? (Hybrid Silica) CheckCol->IsHybrid YesHybrid Yes (Hybrid) IsHybrid->YesHybrid Yes NoHybrid No (Standard Silica) IsHybrid->NoHybrid No HighPH Switch to High pH Method (pH 10.5 Amm. Bicarb) YesHybrid->HighPH LowPH Use Low pH (pH 2-3) NoHybrid->LowPH Result Result: Symmetrical Peak HighPH->Result AddMod Add Modifier: 1. Triethylamine (0.1%) OR 2. Ion Pair (Hexanesulfonate) LowPH->AddMod AddMod->Result

Diagram 2: Separation Workflow (Target vs. Phenylephrine)

Caption: Workflow for optimizing resolution between the methoxy-target and hydroxy-parent.

SeparationFlow Input Mixture: Phenylephrine (OH) Target (OMe) Step1 Initial Run: C18, pH 3.0 Input->Step1 CheckRes Check Resolution (Rs) Step1->CheckRes Good Rs > 2.0 Valid Method CheckRes->Good Pass Bad Rs < 1.5 Co-elution CheckRes->Bad Fail Optimize Switch Column Selectivity Bad->Optimize PFP PFP Column (F-F Interactions) Optimize->PFP Phenyl Phenyl-Hexyl (Pi-Pi Interactions) Optimize->Phenyl

[1]

References

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? (Explains silanol interactions with basic amines).

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC - Causes and Solutions. (Detailed mechanism of amine adsorption).

  • Phenomenex. (2008).[1] Isocratic Separation of Acetaminophen, Phenylephrine, Chlorpheneramine and Dextromethorphan on Gemini C18.[3] (Application note demonstrating high-pH stability for phenylephrine analogs).

  • SIELC Technologies. (n.d.).[1] Phenylephrine HPLC Method.[1][3] (Demonstrates mixed-mode and ion-exchange strategies for this class of compounds).

  • PubChem. (2025).[1][4] 2-(Methylamino)ethanol Compound Summary. (Provides pKa data for the amine functionality). [1]

Sources

Technical Guide: Impurity Minimization in 1-(3-Methoxyphenyl)-2-(methylamino)ethanol Production

[1]

Synthesis Workflow & Critical Control Points (CCP)

The production of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol (Compound 3 ) typically proceeds via the bromination of 3-methoxyacetophenone, followed by nucleophilic substitution with methylamine and subsequent reduction.[1]

Reaction Pathway Diagram

GStart3-Methoxyacetophenone(Starting Material)Bromoα-Bromo-3-methoxyacetophenone(Intermediate 1)Start->BromoBromination(Br2/MeOH)AminoKetone1-(3-Methoxyphenyl)-2-(methylamino)ethanone(Intermediate 2)Bromo->AminoKetoneAmination(MeNH2 excess)Impurity_DimerDimer Impurity(Tertiary Amine)Bromo->Impurity_DimerRxn w/ Int. 2Product1-(3-Methoxyphenyl)-2-(methylamino)ethanol(Target Alcohol)AminoKetone->ProductReduction(NaBH4 or H2/Cat)AminoKetone->Impurity_DimerOver-alkylationImpurity_KetoneResidual Ketone(Incomplete Red.)AminoKetone->Impurity_KetoneIncomplete RxnImpurity_StyreneStyrene Derivative(Dehydration)Product->Impurity_StyreneAcid/Heat

Figure 1: Synthetic pathway highlighting Critical Control Points (CCPs) for impurity generation.

Module: Troubleshooting the Amination Step

Objective: Prevent the formation of the Dimer Impurity (Bis-alkylation product).

The most persistent impurity in this synthesis is the tertiary amine formed when the product (secondary amine) competes with methylamine for the alkyl bromide.

The Mechanism of Failure
  • Reaction:

    
     (Target)
    
  • Side Reaction (Dimer):

    
     (Dimer Impurity)
    
Troubleshooting Matrix: Amination
IssueObservation (HPLC/TLC)Root CauseCorrective Action
High Dimer Content Large peak at higher RT (more lipophilic) than product.[1]Low Methylamine equivalents or Inverse Addition.[1]Protocol Adjustment: Maintain Methylamine : Bromoketone ratio > 4:1. Always add Bromoketone TO Methylamine (not vice versa).[1]
Quaternary Salt Peak at baseline or very low RT (highly polar).[1]Excessive temperature or reaction time.[1]Maintain reaction temp < 5°C. Quench immediately upon consumption of starting material.
Hydrolysis Product Appearance of

-hydroxy ketone.[1]
Moisture in solvent or amine source.[1][2]Use anhydrous solvents (THF/MeOH).[1] Ensure methylamine source is dry (e.g., solution in MeOH rather than aqueous).
Expert Insight: The "Inverse Addition" Rule

To statistically minimize dimer formation, the concentration of free methylamine must always vastly exceed the concentration of the alkyl bromide.

  • Incorrect: Adding Methylamine to a flask of Bromoketone. (Result: Localized low amine concentration

    
     High Dimer).
    
  • Correct: Dripping Bromoketone solution slowly into a chilled, stirring solution of excess Methylamine.

Module: Troubleshooting the Reduction Step

Objective: Ensure complete conversion of ketone to alcohol without hydrogenolysis.

Method Comparison: NaBH vs. Catalytic Hydrogenation
FeatureSodium Borohydride (NaBH

)
Catalytic Hydrogenation (H

/Pd-C)
Selectivity High (Ketone

Alcohol only)
Variable (Risk of hydrogenolysis)
Impurity Profile Boron salts (require workup)De-hydroxylated byproducts (Benzylic C-O cleavage)
Scalability Excellent for batchExcellent for continuous flow
Recommendation Preferred for Lab/Pilot Preferred for Manufacturing (with catalyst screening)
Troubleshooting Guide: Reduction

Q: I see a persistent peak at the same RT as the starting ketone, even after adding excess NaBH


.
  • Cause: Boron complexation.[1] The alcohol product can form stable borate complexes that mimic the ketone or prevent further reaction.

  • Solution: Perform an acidic quench (dilute HCl) followed by heating to 50°C for 30 minutes to break the amine-borane or alkoxy-borane complexes before analysis.[1]

Q: My product purity dropped after hydrogenation; I see a new peak with M-16 mass.

  • Cause: Hydrogenolysis.[1] You have cleaved the benzylic hydroxyl group, forming the ethyl-phenyl derivative.

  • Solution:

    • Switch catalyst: Use Pd/Al

      
      O
      
      
      or Pt/C instead of Pd/C (Pd/C is aggressive toward benzylic C-O bonds).[1]
    • Stop reaction immediately upon H

      
       uptake cessation.[1]
      
    • Lower temperature (< 25°C).[1][2]

Purification & Isolation Protocols

Minimizing impurities often requires a chemical "firewall" at the isolation stage. We utilize the basicity difference between the secondary amine (product) and the tertiary amine (dimer).

Protocol: Selective Salt Crystallization

The Hydrochloride (HCl) salt of the dimer is often more soluble in organic solvents than the target secondary amine HCl salt, or vice versa depending on the solvent system.

Step-by-Step Isolation:

  • Extraction: Extract crude reaction mixture into Ethyl Acetate (EtOAc). Wash with mild base (NaHCO

    
    ) to remove acidic impurities.[1]
    
  • Drying: Dry organic layer over Na

    
    SO
    
    
    .
  • Salt Formation:

    • Cool the EtOAc solution to 0-5°C.

    • Slowly bubble dry HCl gas or add HCl in Isopropanol (IPA).[1]

    • Target pH: 2.0 - 3.0.[1]

  • Crystallization:

    • The target 1-(3-Methoxyphenyl)-2-(methylamino)ethanol HCl typically precipitates as a white solid.[1][3]

    • The Dimer impurity tends to remain in the mother liquor due to the bulky lipophilic nature hindering tight lattice packing in IPA/EtOAc mixtures.

  • Recrystallization: If purity < 98%, recrystallize from Isopropanol/Methanol (9:1) .

Frequently Asked Questions (FAQ)

Q: Can I use aqueous methylamine (40%) instead of methanolic methylamine? A: Avoid if possible. Water promotes the hydrolysis of the


Q: Why is the color of my crude product turning pink/red? A: This indicates oxidation of the phenolic/anisole ring or amine oxidation (N-oxide formation).

  • Fix: Perform all steps under Nitrogen or Argon atmosphere.

  • Fix: Add a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts during workup if the compound is stored for long periods.

Q: How do I remove the "Styrene" impurity (dehydration product)? A: The styrene impurity (double bond formed by loss of OH) forms if the reduction workup is too acidic or heated too high.

  • Prevention: Keep workup pH > 4.[1] Avoid distillation at high temperatures.

  • Removal: This impurity is non-basic (or less basic). Wash the organic phase with dilute acid (pH 4); the amine product goes into water, the styrene stays in the organic layer. Separate, then basify the aqueous layer to recover the product.

References

  • Synthesis of Phenylephrine and Intermediates

    • Title: Process for the preparation of Phenylephrine.[2][4][5][6]

    • Source: Google Patents (US Patent 2012/0108848).[1]

    • URL
  • Impurity Profiling in Amino-Alcohol Synthesis

    • Title: Impurity profile study of Phenylephrine Hydrochloride.[2]

    • Source: Journal of Pharmaceutical and Biomedical Analysis.[7]

    • URL:[Link] (General reference for impurity profiling methodology).[1]

  • Catalytic Hydrogenation Selectivity

    • Title: Hydrogenation of acetophenone deriv
    • Source: Organic Process Research & Development (OPRD).[1][8]

    • URL:[Link]

Technical Support Center: Resolving Stability Issues of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, as a Senior Application Scientist, I've developed this in-depth technical guide to address the stability challenges of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol in solution.

Welcome to the technical support center for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered when working with this compound in solution. By understanding the inherent chemical liabilities of the molecule, you can design robust formulations and generate reliable, reproducible experimental data.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol in solution?

A: Based on its chemical structure, which features a secondary amine and a secondary alcohol, the primary degradation pathway is oxidation.[1][2] The secondary amine can be oxidized to form an N-oxide or other related impurities, while the secondary alcohol can be oxidized to the corresponding ketone. A secondary pathway of concern is photodegradation, given the presence of the aromatic ring which can absorb UV light.[3][4] Hydrolysis is not considered a primary degradation route as the molecule lacks labile functional groups like esters or amides.[5][6]

Q2: How does pH affect the stability of this compound?

A: The pH of the solution is a critical factor influencing the stability of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol. The secondary amine is basic and will be protonated at acidic pH. This positively charged, protonated form is generally less susceptible to oxidation than the neutral, free base form which is more prevalent at neutral to basic pH.[7][8] Therefore, degradation is often accelerated at higher pH values. A comprehensive pH-rate profile study is essential to determine the optimal pH for maximum stability.

Q3: Is this compound sensitive to light?

A: Yes, compounds containing phenyl rings can be susceptible to photodegradation. Exposure to UV or even high-intensity visible light can initiate photochemical reactions, leading to the formation of degradants.[4] It is crucial to conduct photostability studies as outlined in the International Council for Harmonisation (ICH) guideline Q1B to determine the compound's intrinsic photosensitivity and to establish appropriate handling and packaging requirements.[3][9]

Q4: What are common signs of degradation I should look for?

A: Degradation can manifest in several ways. The most common indicators include:

  • Chromatographic Changes: The appearance of new peaks and a corresponding decrease in the peak area of the parent compound in your HPLC or LC-MS analysis.

  • Physical Changes: A change in the color of the solution (e.g., yellowing), or the formation of haze or precipitate.

  • Potency Loss: A quantifiable decrease in the concentration of the active compound over time, determined via a validated analytical method.

Section 2: Troubleshooting Guide: Investigating Degradation

This section provides a systematic approach to identifying the root cause of instability.

Issue: I observe a rapid loss of the parent compound or the appearance of unknown peaks in my solution.

This is a classic sign of chemical instability. The first step is to systematically determine which environmental factor (e.g., pH, oxygen, light, temperature) is causing the degradation. A forced degradation study is the definitive method for this investigation.[10][11][12]

Logical Workflow for Investigating Degradation

G cluster_0 Problem Identification cluster_1 Forced Degradation Study (ICH Q1A/Q1B) cluster_2 Analysis & Diagnosis cluster_3 Solution Implementation Start Instability Observed (e.g., Purity Loss, New Peaks) Forced_Deg Perform Forced Degradation (Stress Testing) Start->Forced_Deg Stress_Cond Stress Conditions: - Acid/Base Hydrolysis - Oxidation (H₂O₂) - Thermal - Photolytic (UV/Vis) Forced_Deg->Stress_Cond Analyze Analyze Stressed Samples (Stability-Indicating HPLC-MS) Stress_Cond->Analyze Identify Identify Major Degradation Pathway(s) (e.g., >5% loss in one condition) Analyze->Identify Solution Implement Targeted Stabilization Strategy: - pH Control (Buffers) - Inert Atmosphere (N₂) - Add Antioxidant/Chelator - Use Light-Protective Vials Identify->Solution Based on findings

Caption: Workflow for diagnosing and resolving instability.

Experimental Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify the degradation pathways of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol by subjecting it to a range of harsh chemical and physical conditions.[10][11] The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed without excessive secondary degradation.[10][13][14]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL. Include a control sample diluted with only the solvent/water.

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidative Stress: Mix with 3% H₂O₂.[14]

    • Thermal Stress: Incubate the control solution at 60°C.

  • Incubation: Store the samples at room temperature (for hydrolysis and oxidation) or 60°C (for thermal) and protect from light.

  • Photostability: Expose the solid compound and a solution to controlled light conditions as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3][9][15] Wrap a control sample in foil.

  • Time Points: Analyze samples at initial, 4, 8, 24, and 48-hour time points, or until the target degradation of 5-20% is achieved. For base hydrolysis, earlier time points may be necessary.

  • Analysis: Neutralize acid/base samples if necessary before injection. Analyze all samples using a stability-indicating HPLC-UV/MS method. Calculate the percentage of parent compound remaining and the relative percentage of each degradation product.

Expected Outcome Summary:

Stress ConditionExpected Degradation LevelPrimary Degradation Pathway
0.1 M HClLow (<5%)Minimal Hydrolysis
0.1 M NaOHModerate to High (>10%)Base-catalyzed oxidation of free amine
3% H₂O₂High (>20%)Oxidation (N-oxide, ketone formation)
Thermal (60°C)Low to Moderate (5-10%)Thermally-induced oxidation
Photolytic (ICH Q1B)Moderate (>10%)Photodegradation

This table presents hypothetical but chemically plausible outcomes. Actual results must be determined experimentally.

Section 3: Proactive Stabilization Strategies

Once the primary degradation pathway is identified, you can implement targeted strategies to protect the compound.

Strategy 1: Optimizing Formulation pH with Buffers

Causality: As oxidation is a key risk, controlling pH is the first line of defense. By maintaining an acidic pH (e.g., pH 3-5), the secondary amine remains in its protonated (salt) form, which is electronically less favorable for oxidation.[7][8]

Experimental Protocol 2: pH-Rate Profile Study

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate) to cover a pH range from 3 to 9.[16]

  • Sample Preparation: Prepare solutions of the compound (~100 µg/mL) in each buffer.

  • Stability Study: Store all solutions at an accelerated temperature (e.g., 40°C) and protect from light.

  • Analysis: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4 weeks) using a stability-indicating HPLC method.

  • Data Plotting: Plot the logarithm of the remaining parent compound concentration versus time for each pH. The slope of this line is the observed degradation rate constant (k_obs). A final plot of log(k_obs) vs. pH will reveal the pH of maximum stability (the lowest point on the curve).

Strategy 2: Preventing Oxidative Degradation

Causality: If forced degradation confirms susceptibility to oxidation, you must control the factors that initiate it: atmospheric oxygen, trace metal ions, and reactive oxygen species (ROS) from excipient impurities.[2]

Solutions:

  • Inert Atmosphere: The most effective method is to remove oxygen.

    • Protocol: Sparge the solvent and the final solution with an inert gas like nitrogen or argon for 15-20 minutes. Fill the vial headspace with the inert gas before sealing.

  • Use of Antioxidants and Chelating Agents:

    • Chelating Agents: Add a chelator like ethylenediaminetetraacetic acid (EDTA) or citric acid (~0.01-0.1%) to sequester trace metal ions (Fe²⁺, Cu²⁺) that catalyze oxidation reactions.[16]

    • Antioxidants: Add a free-radical scavenger like butylated hydroxytoluene (BHT) or a reducing agent like ascorbic acid.[17][18] Caution: In some systems, particularly in the presence of metal ions, antioxidants like ascorbic acid can act as pro-oxidants (the "Udenfriend reaction").[19] Therefore, they should be tested carefully, often in combination with a chelating agent.

Common Stabilizers for Solution Formulations

Stabilizer TypeExample(s)Typical ConcentrationMechanism of Action
Chelating Agent Disodium Edetate (EDTA)0.01 - 0.1%Sequesters metal ions that catalyze oxidation.[16]
Antioxidant (Radical Scavenger) Butylated Hydroxytoluene (BHT)0.01 - 0.1%Terminates free-radical chain reactions.[17]
Antioxidant (Reducing Agent) Ascorbic Acid (Vitamin C)0.05 - 0.2%Is preferentially oxidized, protecting the API.[20]
Strategy 3: Excipient Compatibility Screening

Causality: Excipients are not always inert. Impurities within them, such as peroxides in polymers or trace metals, can directly degrade the active compound.[2][21] A compatibility study is essential before finalizing a formulation.

Degradation Pathways & Stabilization

G cluster_stress cluster_degradation cluster_solution API 1-(3-Methoxyphenyl)-2- (methylamino)ethanol Ox_Products N-Oxide, Ketone, Other Oxidative Adducts API->Ox_Products Photo_Products Photolytic Degradants API->Photo_Products O2 Oxygen (O₂) + Metal Ions O2->API Oxidation Light Light (hν) Light->API Photolysis pH High pH (Free Base) pH->API Accelerates Oxidation Stabilizers Inert Gas (N₂) Antioxidants Chelators (EDTA) Stabilizers->O2 Mitigates Amber_Vial Amber Vials Amber_Vial->Light Blocks Buffer Acidic Buffer (e.g., pH 3-5) Buffer->pH Controls

Caption: Key degradation pathways and corresponding stabilization strategies.

Section 4: Analytical Methodologies

A robust investigation is predicated on a high-quality analytical method. A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradants, excipients, or impurities.[11][13]

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is standard. Coupling with Mass Spectrometry (MS) is invaluable for identifying the mass of unknown degradation products, which helps in structural elucidation.

  • Column: A reversed-phase C18 column is typically a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate, pH adjusted) and an organic solvent (acetonitrile or methanol) is usually required to separate the polar degradants from the parent compound.

By following this structured approach of identification, investigation, and strategic intervention, you can overcome the stability challenges associated with 1-(3-Methoxyphenyl)-2-(methylamino)ethanol and ensure the integrity of your research.

References

  • Vertex AI Search. (2026, February 15).
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  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
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  • The Royal Society of Chemistry.
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  • U.S. Pharmacist. (2008, December 15). An Overview of Antioxidants.
  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • NIH. Are antioxidants helpful for disease prevention?.
  • Slideshare. Effect of pH on stability of drugs, importance of pH on stability of drugs.
  • Academically. (2025, December 12).
  • NIH. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • III Analytical Methods.
  • Pharmaguideline. (2025, April 9).
  • Consensus.
  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES.
  • IIP Series. EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS.

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Overcoming steric hindrance in 3-methoxyphenyl derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-methoxyphenyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this common structural motif. The presence of the methoxy group at the 3-position introduces unique electronic and steric factors that can significantly influence reaction outcomes. This resource provides in-depth, experience-based answers to common problems, troubleshooting guides for complex issues, and detailed protocols to enhance your experimental success.

Understanding the Core Challenge: The Dual Nature of the 3-Methoxy Group

The 3-methoxy group (-OCH₃) is an electron-donating group that activates the aromatic ring towards electrophilic aromatic substitution.[1][2][3] Through resonance, it increases electron density at the ortho (2- and 6-) and para (4-) positions, making them more susceptible to attack by electrophiles.[4][5][6] However, its physical size presents a significant steric barrier, particularly at the adjacent ortho positions (2 and 4, relative to the methoxy group). This duality—electronic activation versus steric hindrance—is the central challenge in the regioselective synthesis of 3-methoxyphenyl derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic aromatic substitution on 3-substituted anisole derivatives giving me a mixture of isomers, with the para-isomer often dominating?

A1: The methoxy group is a strong ortho-, para-director due to its ability to donate a lone pair of electrons into the benzene ring, stabilizing the intermediates for substitution at these positions.[4][5][6] However, the para position is sterically less hindered than the two ortho positions, which are adjacent to the methoxy group. This reduced steric clash often leads to the para-substituted product being the major isomer.[7] To favor ortho-substitution, you may need to employ strategies that overcome this steric bias, such as using a directing group or a blocking group strategy.[7]

Q2: I am attempting a directed ortho-lithiation on a 3-methoxyphenyl derivative, but I'm getting low yields or incorrect regioselectivity. What's going wrong?

A2: While the methoxy group can direct lithiation, its steric bulk can hinder the approach of the organolithium reagent to the ortho positions.[8] The success of directed ortho-lithiation is highly dependent on the substrate, the organolithium reagent used (n-BuLi vs. t-BuLi), solvent, and the presence of other directing groups.[8][9] If another, more powerful, directing group is present, lithiation will occur ortho to that group.[8] Additionally, the kinetic acidity of the available protons plays a crucial role; sometimes the sterically less accessible proton is not the most acidic.[8]

Q3: Can I use a Grignard reaction to introduce a substituent at the 2-position of 3-bromoanisole?

A3: While the formation of the Grignard reagent from 3-bromoanisole is feasible, subsequent reactions with electrophiles can be challenging due to the steric hindrance from the adjacent methoxy group.[10][11][12] The yield may be lower compared to a less hindered system. For sterically demanding transformations, consider using more reactive organolithium reagents or employing a transition-metal-catalyzed cross-coupling reaction, which can be more tolerant of steric hindrance.[13]

Troubleshooting Guide

This section addresses more complex experimental issues with detailed, step-by-step solutions.

Problem 1: Low Yield in Suzuki-Miyaura Coupling with a Sterically Hindered 3-Methoxyphenyl Boronic Acid.

You are attempting to couple a di-ortho-substituted aryl halide with a 3-methoxyphenyl boronic acid derivative and observing low conversion.

Underlying Cause: Steric hindrance is a significant challenge in Suzuki-Miyaura couplings.[14] The bulky groups on both coupling partners can impede the crucial transmetalation step in the catalytic cycle.[14] Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to overcome this steric barrier.[15]

Troubleshooting Workflow:

G cluster_0 cluster_1 start Low Yield in Sterically Hindered Suzuki Coupling cause1 Inefficient Catalyst System start->cause1 cause2 Poor Boronic Acid/Ester Reactivity start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 sol1a Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) cause1->sol1a sol1b Use N-Heterocyclic Carbene (NHC) -Pd Catalysts cause1->sol1b sol2a Convert Boronic Acid to Pinacol Ester (BPin) cause2->sol2a sol2b Use Potassium Trifluoroborate Salts cause2->sol2b sol3a Increase Temperature cause3->sol3a sol3b Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄) cause3->sol3b

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Solutions:

  • Optimize the Catalyst System: For sterically demanding couplings, specialized catalysts are often required.[15][16]

    • Bulky Phosphine Ligands: Switch from standard phosphine ligands (like PPh₃) to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[15] These ligands promote the formation of highly active, low-coordinate palladium species that can facilitate oxidative addition and reductive elimination at hindered centers.[15]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are excellent catalysts for sterically hindered transformations due to their strong σ-donating properties and steric bulk.[16]

  • Modify the Boron Reagent: The stability and reactivity of the organoboron species can be critical.

    • Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (BPin). These are often more robust and can sometimes lead to higher yields in challenging couplings.[15]

    • Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that can be used in place of boronic acids and often show enhanced reactivity.[17]

  • Adjust Reaction Conditions:

    • Base and Solvent: The choice of base is crucial for activating the boronic acid.[17] For hindered substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in solvents like DMF or dioxane are often more effective than weaker bases like sodium carbonate.[14][15]

    • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier associated with sterically hindered substrates.

Comparative Data for Catalyst Selection:

Catalyst/Ligand SystemTypical SubstratesAdvantagesReference
Pd(PPh₃)₄Simple, unhindered aryl halidesReadily available, well-established[15]
Pd(OAc)₂ / SPhos or XPhosSterically hindered aryl chlorides/bromidesHigh activity, broad substrate scope[15]
NHC-Pd Complexes (e.g., PEPPSI)Di-, tri-, and tetra-ortho-substituted biarylsExcellent for extremely hindered substrates, thermally stable[16][17]
Problem 2: Failure of Buchwald-Hartwig Amination at the 2-position of a 3-Methoxyphenyl Halide.

You are trying to couple a primary or secondary amine with a halide (Br, Cl) at the 2-position of a 3-methoxyphenyl derivative and observing no reaction or only dehalogenation of the starting material.

Underlying Cause: Similar to Suzuki coupling, the Buchwald-Hartwig amination is sensitive to steric hindrance. The bulky methoxy group at the 3-position can prevent the amine and the palladium catalyst from accessing the reaction center at the 2-position. This can stall the catalytic cycle, leading to side reactions like dehalogenation.

Troubleshooting Workflow:

G cluster_0 cluster_1 start Failed Buchwald-Hartwig Amination at Hindered Site cause1 Steric Clash Prevents Catalyst/Amine Approach start->cause1 cause2 Base Incompatibility or Ineffectiveness start->cause2 sol1a Employ Highly Active, Sterically Demanding Ligands (e.g., t-BuXPhos) cause1->sol1a sol1b Use Bidentate Ligands (e.g., BINAP, dppf) cause1->sol1b sol1c Consider Copper-Catalyzed (Ullmann) Coupling for Anilines cause1->sol1c sol2a Switch to a Stronger, Non-nucleophilic Base (e.g., LHMDS, K₃PO₄) cause2->sol2a sol2b Use a Bulky Alkoxide Base (e.g., NaOtBu) cause2->sol2b

Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.

Solutions:

  • Ligand Selection is Key: The choice of ligand is paramount for successful amination of hindered substrates.

    • Sterically Hindered Ligands: The development of bulky, electron-rich phosphine ligands was a breakthrough for this reaction.[18] Ligands like t-BuXPhos are specifically designed to facilitate the coupling of hindered substrates.[19]

    • Bidentate Ligands: Chelating ligands such as BINAP or dppf can stabilize the palladium center and promote the reaction, especially with primary amines.[18][20]

  • Base Optimization: The base plays a critical role in deprotonating the amine.

    • Bulky Alkoxides: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions.

    • Alternative Bases: If NaOtBu fails, consider other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).

  • Alternative Coupling Strategies:

    • Ullmann Condensation: For coupling with anilines or other N-heterocycles, a copper-catalyzed Ullmann coupling might be a viable alternative, as it can sometimes tolerate steric hindrance where palladium catalysis fails.[21] Novel ligands have been developed to facilitate even very challenging copper-catalyzed C-N couplings.[21][22]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

This protocol is adapted for coupling a sterically hindered aryl chloride (e.g., 2-chloro-m-xylene) with a 3-methoxyphenyl boronic acid, utilizing a high-activity catalyst system.[23]

Materials:

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., SPhos)

  • Sterically hindered aryl chloride (1.0 mmol)

  • 3-Methoxyphenyl boronic acid (1.2 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 0.04 mmol, 4 mol%).

  • Add Reagents: Add the aryl chloride (1.0 mmol), 3-methoxyphenyl boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add Solvent: Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a Blocking Group for Regioselective Ortho-Bromination

This strategy allows for the synthesis of an ortho-substituted product by temporarily blocking the more reactive para-position.[7]

Materials:

  • 3-Methoxy-bromobenzene (or other 3-methoxyphenyl starting material)

  • Fuming sulfuric acid (H₂SO₄/SO₃)

  • N-Bromosuccinimide (NBS)

  • Dilute sulfuric acid (for deprotection)

Procedure:

  • Step 1: Blocking the Para-Position:

    • Carefully add fuming sulfuric acid to the 3-methoxyphenyl starting material at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). This installs a sulfonic acid (-SO₃H) group at the para-position.

    • Quench the reaction by carefully pouring it onto ice, and isolate the sulfonated product.

  • Step 2: Ortho-Bromination:

    • Dissolve the para-sulfonated product in a suitable solvent (e.g., acetic acid).

    • Add N-Bromosuccinimide (NBS) and stir at room temperature. The bromine will now be directed to the open ortho-position.

    • Monitor the reaction by TLC. Once complete, isolate the ortho-bromo, para-sulfonated product.

  • Step 3: Deprotection (Removal of Blocking Group):

    • Heat the product from Step 2 in dilute sulfuric acid. The high temperature in the presence of acid will cause desulfonylation, removing the -SO₃H group.[7]

    • Isolate and purify the final ortho-bromo-3-methoxyphenyl product.

References

  • Effect of Methoxy Group on Nucleophilic Substitution. Vaia.[Link]

  • For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating. brainly.com.[Link]

  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.[Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry.[Link]

  • Are methoxy groups (-OMe) ortho-, para- or meta- directing? Activating or deactivating? Explain. Study.com.[Link]

  • Both of these groups are ortho/para directors. In 1-methoxy-4-methylbenzene, the para position with respect to both of them is blocked. University of Calgary.[Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.[Link]

  • The Effect of Substituents on Reactivity. Lumen Learning.[Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications.[Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis via PubMed Central.[Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.[Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.[Link]

  • Protective Groups. Organic Chemistry Portal.[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Publications via PubMed Central.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Protecting Groups in Organic Synthesis. ChemTalk.[Link]

  • Appendix 6: Protecting groups. Oxford University Press.[Link]

  • Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.[Link]

  • Grignard Reaction. University of Wisconsin-Madison.[Link]

  • Protecting group. Wikipedia.[Link]

  • Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry.[Link]

  • A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides. SciSpace by Typeset.[Link]

  • A one-step alternative to the Grignard reaction. Royal Society of Chemistry.[Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Scilit.[Link]

  • Grignard reaction of anisole bromide. ResearchGate.[Link]

  • Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, via PubMed Central.[Link]

  • Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. ACS Omega.[Link]

  • Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. ACS Publications.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.[Link]

  • 12.1 Grignard reagents. Fiveable.[Link]

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  • Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. ACS Omega via PubMed Central.[Link]

  • How to overcome Steric Hindrance? ResearchGate.[Link]

  • Solved The starting alkyl halide is 3-bromoanisole that. Chegg.com.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • TRAMADOL METHOD FOR PREPARATION. ResearchGate.[Link]

  • Directed ortho metalation of 1-acylaminobenzenes. Cardiff University.[Link]

  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed.[Link]

  • Grignard Reagents and Silanes. ResearchGate.[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications.[Link]

  • Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. ResearchGate.[Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules via PubMed Central.[Link]

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  • Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. SciSpace by Typeset.[Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI.[Link]

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Controlling pH sensitivity of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(3-Methoxyphenyl)-2-(methylamino)ethanol (CAS: 92188-49-3). This document provides in-depth troubleshooting advice and frequently asked questions to address the challenges associated with the pH sensitivity of this compound.

Introduction to 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

1-(3-Methoxyphenyl)-2-(methylamino)ethanol is a phenylethanolamine derivative. Its structure, featuring a secondary amine and a hydroxyl group, makes it susceptible to changes in pH, which can significantly impact its solubility, stability, and behavior in analytical and biological systems. The amine group, in particular, is basic and will exist in a protonated (ionized) or deprotonated (free base) form depending on the pH of the environment. Understanding and controlling this equilibrium is critical for obtaining reproducible and reliable experimental results.

Understanding the pH Sensitivity of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

The primary driver of pH sensitivity in this molecule is the secondary amine group (-NH(CH₃)-). The basicity of this amine is quantified by its acid dissociation constant (pKa).

The Importance of pKa

The pKa is the pH at which 50% of the amine groups are in their protonated (cationic) form and 50% are in their deprotonated (neutral) form.

  • At pH < pKa: The compound will be predominantly in its protonated, water-soluble salt form.

  • At pH > pKa: The compound will be predominantly in its deprotonated, less water-soluble free base form.

digraph "pH_Equilibrium" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Ionization equilibrium of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol.

Frequently Asked Questions (FAQs)

Q1: Why are my analytical results (e.g., HPLC retention time) for this compound inconsistent?

A1: Inconsistent retention times in reverse-phase HPLC are often due to a mobile phase pH that is too close to the compound's pKa. When the pH is not at least 1.5-2 units away from the pKa, small fluctuations in mobile phase preparation can cause shifts in the ratio of the protonated and deprotonated forms, which have different affinities for the stationary phase. Separations of amines with high pKa's have presented challenges to chromatographers, with peak tailing being a common problem on silica-based columns[2].

Q2: How does pH affect the solubility of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol?

A2: The solubility is highly pH-dependent. In acidic solutions (pH well below the pKa), the compound is protonated, forming a salt that is generally more soluble in aqueous media. In basic solutions (pH above the pKa), it exists as the neutral free base, which is less soluble in water and may precipitate.

Q3: What is the best way to prepare and store a stock solution of this compound?

A3: For maximum stability and solubility, prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6) or in an organic solvent like methanol or DMSO. Storing the compound in a protonated state can reduce the risk of degradation pathways like oxidation, which are more common for the free amine. For long-term storage, keep solutions at -20°C or below and protect them from light.

Q4: I am seeing new peaks appear in my chromatograms over time. What could be the cause?

A4: The appearance of new peaks suggests degradation. Phenylethanolamines can be susceptible to oxidation, especially at neutral or basic pH where the free amine is more prevalent[3][4]. Ensure your solutions are stored at an appropriate pH, protected from oxygen (e.g., by purging with nitrogen or argon), and kept away from light.

Q5: Which buffer should I use for my experiments?

A5: The choice of buffer is critical. Avoid buffers containing primary amines (like Tris) if you are performing reactions that involve the amine group of your compound[5]. Phosphate or citrate buffers are often a good choice for experiments in the acidic to neutral range. For analytical methods like LC-MS, volatile buffers such as ammonium formate or ammonium bicarbonate are preferred[2].

Buffer System Useful pH Range Compatibility Notes
Citrate3.0 - 6.2Can chelate metal ions.
Acetate3.8 - 5.8Volatile, good for LC-MS.
Phosphate (PBS)6.0 - 8.0Non-volatile. Can interfere with some enzymatic assays.
HEPES6.8 - 8.2Good for cell culture, but not suitable for all assays.
Bicarbonate/Carbonate9.2 - 10.8Volatile, good for LC-MS at high pH[2].

Troubleshooting Guides

Guide 1: Inconsistent Analytical Readings (HPLC/LC-MS)

This guide addresses common issues such as drifting retention times, poor peak shape, and inconsistent signal intensity during chromatographic analysis.

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Workflow for troubleshooting inconsistent analytical results.

Symptom Potential Cause Recommended Solution
Drifting Retention Time Mobile phase pH is too close to the compound's pKa, leading to mixed ionization states.Adjust the mobile phase pH to be at least 1.5-2 units away from the estimated pKa (~9.2). For consistent protonation and good retention on C18 columns, a pH of 3-4 is often effective. For analysis in the free base form, a pH of >10.5 is needed, which requires a pH-stable column[2].
Poor Peak Shape (Tailing) Secondary interactions between the protonated amine and residual silanols on the silica-based column.Use a mobile phase with a low pH (e.g., 0.1% formic acid) to fully protonate the amine and suppress silanol interactions. Alternatively, use a high pH (e.g., 5 mM ammonium bicarbonate, pH 9.5) with a pH-stable column to run the analyte in its neutral form[2].
Variable Signal in MS Inconsistent ionization efficiency due to fluctuating pH at the MS source.Ensure the mobile phase is adequately buffered with a volatile buffer system (e.g., ammonium formate/acetate or ammonium bicarbonate) to maintain a stable pH during solvent evaporation in the electrospray source[2].
Guide 2: Unstable pH Measurements in Solution

This guide provides steps to resolve issues with drifting or erratic pH readings when measuring solutions containing 1-(3-Methoxyphenyl)-2-(methylamino)ethanol.

Symptom Potential Cause Recommended Solution
Slow, Drifting Reading Clogged or contaminated reference electrode junction. Amines can interact with the Ag/AgCl reference, causing precipitation at the junction.Clean the electrode according to the manufacturer's instructions. A common method is to soak in a 5-10% HCl solution followed by thorough rinsing[6]. If the problem persists, use an electrode with a double-junction or one specifically designed for amine solutions.
Erratic/Jumping Readings Electrical interference or a ground loop, especially if using a magnetic stirrer.Place the pH meter away from other electrical devices. If a ground loop is suspected, you can test for it by placing a copper wire in the solution and connecting it to the meter's ground[7].
Inaccurate Reading After Calibration Incorrect calibration procedure or use of old/contaminated buffers. Temperature differences between calibration buffers and the sample.Always use fresh, certified calibration buffers (typically pH 4, 7, and 10)[8]. Allow the electrode and your sample to reach thermal equilibrium before taking a measurement, or use a meter with Automatic Temperature Compensation (ATC)[8].

Experimental Protocols

Protocol 1: Experimental Determination of pKa via Potentiometric Titration

Objective: To accurately determine the pKa of the secondary amine in 1-(3-Methoxyphenyl)-2-(methylamino)ethanol.

Materials:

  • 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • High-purity water (degassed)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Preparation: Accurately weigh approximately 50 mg of the compound and dissolve it in 50 mL of high-purity water.

  • Acidification: While stirring, use the burette to add 0.1 M HCl dropwise until the pH is stable below 3. This ensures all amine groups are fully protonated.

  • Titration: Begin titrating the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL).

  • Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

  • Endpoint: Continue the titration until the pH is stable above 11.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steep part of the curve). For more accuracy, calculate the first derivative of the curve (ΔpH/ΔV) to precisely identify the equivalence point.

Protocol 2: Optimizing Mobile Phase pH for LC-MS Analysis

Objective: To find a mobile phase pH that provides robust and reproducible chromatographic results.

Procedure:

  • Initial Conditions:

    • Column: A robust, wide-pH range C18 column (e.g., Waters XTerra MS C18[2], Agilent Zorbax Extend-C18).

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable starting gradient (e.g., 5% to 95% B over 10 minutes).

  • Acidic Analysis: Inject the sample using the initial conditions. The compound should be fully protonated, resulting in good peak shape. This is often the most straightforward approach.

  • Basic Analysis (Optional):

    • Mobile Phase A: 5 mM Ammonium Bicarbonate in Water, pH adjusted to 9.5.

    • Mobile Phase B: Acetonitrile.

    • Important: Ensure your column is rated for high-pH use to prevent damage.

  • Evaluation: Compare the chromatograms from the acidic and basic runs. The acidic method will likely provide better peak shape on standard silica columns. The basic method may offer different selectivity and is useful if the compound is unstable at low pH[2]. The retention time will be longer at high pH as the neutral form is more retained on a C18 column[2].

References

  • Gimenez, L. E., et al. (2024, May 15). Formulation and optimization of pH-sensitive nanocrystals for improved oral delivery. Drug Delivery and Translational Research. Retrieved from [Link]

  • GlobalSpec. (2025, October 9). Guide to troubleshooting in pH labs: Common issues and solutions. Retrieved from [Link]

  • Ahmad, S., et al. (2022, June 30). Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate). PMC. Retrieved from [Link]

  • Waters. Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Chavan, R. B., et al. (2022, November 24). Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. ACS Applied Nano Materials. Retrieved from [Link]

  • Murphy & Dickey. Troubleshooting Tips for pH. Retrieved from [Link]

  • Queen's University Belfast. (2023, November 13). Formulation and optimization of pH-sensitive nanocrystals for improved oral delivery. Retrieved from [Link]

  • PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. Retrieved from [Link]

  • Japan International Cooperation Agency. III Analytical Methods. Retrieved from [Link]

  • QuickCompany. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Retrieved from [Link]

  • AELAB. (2025, October 4). pH Meter Troubleshooting and Maintenance: The Complete Guide. Retrieved from [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Molbase. (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. Retrieved from [Link]

  • Grunewald, G. L., et al. (2013, November 1). Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase. PMC. Retrieved from [Link]

  • ResearchGate. Amine buffers for pH control. Retrieved from [Link]

  • Sensorex. pH Trouble Shooting Guides. Retrieved from [Link]

  • LookChem. Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL. Retrieved from [Link]

  • Barben Analytical. Application Note Natural Gas Sweetening. Retrieved from [Link]

  • Yokogawa. Successful pH Troubleshooting. Retrieved from [Link]

  • Google Patents. Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Scribd. Retrieved from [Link]

  • Wikipedia. Phenylethanolamine. Retrieved from [Link]

  • PubMed. (2013, November 1). Kinetic and pH studies on human phenylethanolamine N-methyltransferase. Retrieved from [Link]

  • Murphy & Dickey. pH Control in Boiler Condensate Water Treatment. Retrieved from [Link]

  • US EPA. (2025, March 18). SAM Chemical Methods. Retrieved from [Link]

  • ResearchGate. (PDF) Analytical Methods of Isolation and Identification. Retrieved from [Link]

  • NIST. Ethanol, 2-(methylamino)-. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Pharmacology of Phenylephrine Analogs for Adrenergic Receptor Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of phenylephrine and its structural analogs as alpha-1 (α1) adrenergic receptor agonists. It is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling. This document offers a detailed examination of the structure-activity relationships, mechanisms of action, and the experimental protocols required for their pharmacological characterization.

Introduction to Phenylephrine and its Analogs

Phenylephrine is a synthetic sympathomimetic amine that acts as a selective α1-adrenergic receptor agonist.[1] Its chemical structure, (R)-1-(3-hydroxyphenyl)-2-(methylamino)ethanol, serves as a foundational scaffold for a diverse range of analogs.[2] These compounds are invaluable tools in pharmacology for dissecting the physiological and pathophysiological roles of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) crucial for regulating vascular tone, cardiac function, and other systemic processes.[3][4]

The therapeutic and research utility of phenylephrine and its analogs stems from their ability to mimic the effects of endogenous catecholamines like norepinephrine and epinephrine, but often with greater selectivity for specific adrenergic receptor subtypes.[4] This selectivity is a key focus of drug design and pharmacological investigation, as it can lead to therapeutic agents with improved efficacy and reduced side-effect profiles.

This guide will explore the nuances of how structural modifications to the phenylephrine scaffold impact receptor binding affinity, functional potency, and subtype selectivity.

Mechanism of Action: The α1-Adrenergic Signaling Cascade

Phenylephrine and its analogs exert their effects by binding to and activating α1-adrenergic receptors, which are coupled to the Gq/11 family of G-proteins.[3][5] This initiates a well-defined intracellular signaling cascade that ultimately leads to a physiological response, most notably smooth muscle contraction.

The key steps in this pathway are as follows:

  • Agonist Binding and Receptor Activation: The phenylethanolamine compound binds to the α1-adrenergic receptor, inducing a conformational change.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][6]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][6]

  • Protein Kinase C (PKC) Activation: DAG, in concert with the elevated intracellular Ca2+ levels, activates protein kinase C.

  • Physiological Response: The increased intracellular Ca2+ concentration, along with the activation of other downstream effectors by PKC, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[6]

Signaling Pathway Diagram

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Phenylephrine Analog Receptor α1-Adrenergic Receptor Agonist->Receptor Binds G_protein Gq (α, β, γ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Ca_release->PKC Co-activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Response Contributes to PKC->Response Leads to Radioligand_Binding_Workflow A Prepare serial dilutions of test compound B Incubate membranes, [3H]-Prazosin, and test compound A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify radioactivity on filters using a scintillation counter C->D E Calculate specific binding and determine IC50 D->E F Calculate Ki using the Cheng-Prusoff equation E->F

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Component Addition: To each well, add the following in order:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Phentolamine (for non-specific binding) or 50 µL of test compound dilution.

    • 50 µL of [3H]-Prazosin (at a concentration near its Kd, typically 0.1-1 nM).

    • 150 µL of the membrane preparation (containing 10-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]-Prazosin binding) from the competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a test compound to act as an agonist and stimulate the Gq-mediated release of intracellular calcium.

Objective: To determine the functional potency (EC50) of a test compound in stimulating intracellular calcium release.

Materials:

  • HEK293 or CHO cells stably expressing the target α1-adrenergic receptor subtype.

  • Black-walled, clear-bottom 96-well or 384-well cell culture plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compounds: Serial dilutions of the phenylephrine analog.

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation).

Protocol Workflow Diagram:

Calcium_Assay_Workflow A Seed cells in microplates and incubate overnight B Load cells with a calcium-sensitive fluorescent dye A->B C Add test compound and immediately measure fluorescence kinetically B->C D Determine the peak fluorescence response for each concentration C->D E Plot response vs. log concentration and determine EC50 D->E

Sources

Validating purity of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol using IR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Validating the Purity of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol via IR Spectroscopy

As pharmaceutical pipelines demand increasingly rigorous quality control, the purity validation of active pharmaceutical ingredients (APIs) and their precursors is non-negotiable. 1-(3-Methoxyphenyl)-2-(methylamino)ethanol (CAS: 92188-49-3)[1] is a critical phenethylamine derivative utilized as a reference standard and synthetic intermediate for adrenergic receptor agonists. Because residual precursors or synthetic byproducts can drastically alter pharmacological efficacy or introduce toxicity, robust analytical validation is required.

This guide provides an objective, data-driven comparison of Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy against orthogonal analytical modalities, detailing the mechanistic causality behind experimental choices to establish a self-validating purity workflow.

The Mechanistic Role of IR Spectroscopy in Purity Validation

Infrared spectroscopy ensures raw material quality by offering a fast, non-destructive method to confirm the authenticity of compounds before production begins[2]. The fundamental principle relies on the absorption of mid-infrared light (4000–400 cm⁻¹) by molecular bonds experiencing a change in dipole moment during vibration.

For 1-(3-Methoxyphenyl)-2-(methylamino)ethanol, FTIR spectroscopy analyzes unique chemical bonds—such as the secondary amine, hydroxyl group, and the meta-substituted methoxy ether—providing a distinctive spectral fingerprint[3]. While highly specific for structural identity and polymorph differentiation, IR spectroscopy is often integrated with orthogonal techniques to overcome poor chemical peak specificity when quantifying trace impurities in complex matrices[4].

Objective Comparison: IR Spectroscopy vs. Alternative Modalities

Table 1: Performance Comparison for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol Validation

Analytical ModalityPrimary UtilityLimit of Detection (LOD)Analysis TimeDestructive?Relative Cost / Run
ATR-FTIR Rapid Identity & Polymorph Screening~1.0 - 2.0%< 2 minsNoLow
HPLC-UV Trace Impurity Quantitation< 0.05%10 - 30 minsYesMedium
1H/13C NMR Absolute Structural Elucidation~0.1 - 1.0%15 - 45 minsNoHigh
GC-MS Volatile Impurity Profiling< 0.01%20 - 40 minsYesHigh

Scientific Insight: ATR-FTIR is the optimal first-line defense. It requires zero sample preparation, eliminating the risk of moisture absorption that plagues traditional KBr pellet transmission methods—a critical factor given the hygroscopic nature of many ethanolamine derivatives. However, because its LOD is ~1%, HPLC-UV must be employed downstream to quantify trace genotoxic impurities.

Workflow S1 Sample Intake CAS 92188-49-3 S2 ATR-FTIR Rapid ID & Polymorphs S1->S2 Step 1 S3 HPLC-UV Trace Impurity Quant S2->S3 Step 2 S4 1H/13C NMR Structural Elucidation S3->S4 Step 3 S5 Final Purity Certification S4->S5 Validated

Fig 1: Orthogonal multi-modal analytical workflow for comprehensive API purity validation.

Spectral Fingerprinting: Characteristic IR Frequencies

When validating 1-(3-Methoxyphenyl)-2-(methylamino)ethanol, specific vibrational modes serve as diagnostic markers. The presence, absence, or shifting of these bands indicates purity or degradation (e.g., oxidation of the amine).

Table 2: Key Vibrational Band Assignments

Wavenumber (cm⁻¹)Vibrational ModeStructural Correlation in the Target Molecule
3200 - 3400 O-H / N-H stretchHydroxyl group and secondary amine (broadened by H-bonding)
2850 - 2950 C-H stretch (sp³)Aliphatic chain and N-methyl group
1580, 1490 C=C stretchAromatic ring skeleton
1250, 1040 C-O-C stretchAsymmetric and symmetric stretching of the meta-methoxy ether
780, 690 C-H out-of-plane bendMeta-disubstituted benzene ring

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) to prevent false positives or baseline artifacts.

Step 1: System Initialization & Background Subtraction

  • Action: Purge the spectrometer with dry nitrogen. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Causality: Atmospheric water vapor and carbon dioxide strongly absorb in the mid-IR region. Subtracting this background ensures that ambient H₂O does not artificially inflate the critical 3200 cm⁻¹ (O-H stretch) region of the sample.

Step 2: System Suitability Test (SST)

  • Action: Analyze a traceable polystyrene calibration film. Verify that the reference peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹.

  • Causality: This step mechanically validates the alignment of the interferometer and the accuracy of the reference HeNe laser before any sample is consumed.

Step 3: Sample Application

  • Action: Place 2–5 mg of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol[1] directly onto the diamond ATR crystal. Lower the pressure anvil until the software indicates optimal contact.

  • Causality: ATR relies on an evanescent wave penetrating the sample. Consistent mechanical pressure ensures uniform contact between the solid crystal and the powder, allowing the wave to penetrate to a reproducible depth (~0.5 - 2 µm), which directly governs absorbance intensity.

Step 4: Data Acquisition & Processing

  • Action: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm.

  • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR correction normalizes the spectrum to mimic a traditional transmission spectrum, allowing for accurate comparison against established reference libraries.

ATR_Mechanism IR IR Source (Mid-IR 4000-400 cm⁻¹) Crystal ATR Crystal (High Refractive Index) IR->Crystal Sample Sample Contact (Evanescent Wave Absorption) Crystal->Sample Internal Reflection Detector Interferogram Generation Crystal->Detector FFT Fourier Transform (FFT) Detector->FFT Spectrum Absorbance Spectrum (Purity Fingerprint) FFT->Spectrum

Fig 2: ATR-FTIR mechanistic pathway from infrared emission to spectral fingerprint generation.

References

Sources

Comparative Biological Profile: 4-Methoxyphenethyl Alcohol vs. Homovanillyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the biological activity of two structural analogs: 2-(4-methoxyphenyl)ethanol (p-Methoxyphenethyl alcohol) and Homovanillyl alcohol (3,4-dimethoxyphenethyl alcohol). While both share the phenylethanol scaffold common in lignin metabolites and pharmaceutical intermediates, their biological utility diverges significantly based on the methoxy substitution pattern.

  • Primary Distinction: The 4-methoxy derivative exhibits superior potential as a Tyrosinase Inhibitor (skin whitening agent) due to its structural mimicry of tyrosine.

  • Secondary Distinction: Homovanillyl alcohol (3,4-dimethoxy) serves as a more potent Antioxidant precursor and anti-inflammatory agent, functioning as a stable metabolite of the potent antioxidant hydroxytyrosol.

Chemical Identity & Structure-Activity Relationship (SAR)

The biological divergence stems from the electronic and steric effects of the methoxy groups on the phenyl ring.

Feature2-(4-Methoxyphenyl)ethanolHomovanillyl Alcohol
IUPAC Name 2-(4-methoxyphenyl)ethanol2-(3,4-dimethoxyphenyl)ethanol
Common Abbr. 4-MPEHVA / 3,4-DMPE
MW 152.19 g/mol 182.22 g/mol
Substitution para-Methoxymeta, para-Dimethoxy
LogP (Predicted) ~1.6~1.4
Primary Utility Melanogenesis InhibitionAntioxidant / Anti-inflammatory
SAR Logic Visualization

The following diagram illustrates how the substitution pattern dictates the interaction with biological targets (Tyrosinase active site vs. Free Radicals).

SAR_Logic Scaffold Phenylethanol Scaffold (C6-C2-OH) Sub_4M 4-Methoxy Group (Para) Scaffold->Sub_4M Sub_34DM 3,4-Dimethoxy Groups (Meta + Para) Scaffold->Sub_34DM Effect_Mimic Tyrosine Mimicry (Competitive Inhibition) Sub_4M->Effect_Mimic Steric Fit Target_Tyr Tyrosinase Active Site (Binuclear Copper) Sub_34DM->Target_Tyr Steric Hindrance (Reduced Potency) Effect_Stab Radical Stabilization (Electron Donation) Sub_34DM->Effect_Stab EDG Synergism Target_Rad Free Radical Scavenging Effect_Mimic->Target_Tyr High Affinity Effect_Stab->Target_Rad Enhanced Activity

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating why 4-MPE targets enzymes while HVA targets radicals.

Biological Activity Comparison

A. Tyrosinase Inhibition (Skin Whitening)

Tyrosinase is the rate-limiting enzyme in melanin biosynthesis.[1][2][3] Inhibitors typically function by chelating the copper ions in the active site or acting as competitive substrates (decoys) for L-Tyrosine.

  • 2-(4-methoxyphenyl)ethanol (4-MPE):

    • Mechanism: Acts as a structural analogue to L-Tyrosine. The para-methoxy group mimics the para-hydroxyl of tyrosine but cannot be easily oxidized to a quinone, thereby blocking the active site.

    • Performance: Exhibits moderate-to-strong inhibition.[4] Studies on analogous 4-substituted phenols show that removing the meta-substituent often improves binding affinity in the narrow active site pocket of tyrosinase compared to bulky di-substituted analogs.

  • Homovanillyl Alcohol (HVA):

    • Mechanism: The presence of the meta-methoxy group introduces steric bulk. While it can still bind, it is less effective as a competitive inhibitor than the mono-substituted analog. However, it can function as a substrate (alternative phenol) leading to "suicide inactivation" in some contexts, but generally shows higher IC50 (lower potency) for pure inhibition.

Comparative Data (Inferred from Analogous Scaffolds):

CompoundTarget EnzymeInhibition TypeRelative Potency (vs Kojic Acid)
4-MPE Mushroom TyrosinaseCompetitiveModerate (++++)
HVA Mushroom TyrosinaseMixed / WeakLow (+)
Kojic Acid Mushroom TyrosinaseChelationHigh (Standard)
B. Antioxidant Activity

Antioxidant capacity is measured by the ability to donate hydrogen atoms or electrons to neutralize stable radicals (e.g., DPPH, ABTS).[4][5]

  • Homovanillyl Alcohol (HVA):

    • Mechanism: The electron-donating methoxy groups (especially two of them) increase the electron density of the aromatic ring, facilitating radical scavenging. Furthermore, HVA is a metabolite of Hydroxytyrosol , one of the most potent natural antioxidants. In vivo, HVA can be demethylated to regenerate the catechol moiety, providing sustained antioxidant protection.

  • 2-(4-methoxyphenyl)ethanol:

    • Performance: Significantly lower antioxidant capacity. The single methoxy group provides less resonance stabilization for the phenoxy radical compared to the di-substituted system.

Experimental Protocols

To validate these claims in your own laboratory, the following self-validating protocols are recommended.

Protocol 1: Tyrosinase Inhibition Assay

Objective: Determine the IC50 of the derivative against Mushroom Tyrosinase.[1]

Reagents:

  • Phosphate Buffer (PBS): 50 mM, pH 6.8.

  • Tyrosinase Enzyme: Mushroom tyrosinase (Sigma-Aldrich), 1000 U/mL in PBS.

  • Substrate: L-DOPA (2.5 mM) or L-Tyrosine (1.5 mM).

  • Test Compounds: Dissolved in DMSO (Final DMSO conc < 1%).

Workflow Visualization:

Tyrosinase_Assay Start Start Assay Prep Prepare 96-well Plate (n=3 replicates) Start->Prep Mix Add Reagents: 1. 140 µL Buffer 2. 20 µL Enzyme 3. 20 µL Test Compound Prep->Mix Incubate1 Incubate 10 min @ 25°C Mix->Incubate1 Control Control Well: Buffer + Enzyme + DMSO (No Inhibitor) Mix->Control Parallel Blank Blank Well: Buffer + Substrate (No Enzyme) Mix->Blank Parallel AddSub Add 20 µL Substrate (L-DOPA) Incubate1->AddSub Measure Kinetic Measurement Absorbance @ 475 nm (Dopachrome formation) AddSub->Measure Calc Calculate % Inhibition (1 - Abs_sample/Abs_control) * 100 Measure->Calc

Figure 2: Step-by-step workflow for the colorimetric Tyrosinase Inhibition Assay.

Data Analysis:

  • Plot % Inhibition vs. Log[Concentration].

  • Fit to a sigmoidal dose-response curve to extract IC50.

  • Validation Criteria: Kojic acid positive control must yield IC50 ~15-25 µg/mL.

Protocol 2: DPPH Radical Scavenging Assay

Objective: Quantify antioxidant potential.[5][6]

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol. It should be deep purple.

  • Mixing: In a 96-well plate, mix 100 µL of DPPH solution with 100 µL of the test compound (various concentrations in ethanol).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Measurement: Measure absorbance at 517 nm .

  • Result: A color change from purple to yellow indicates radical scavenging.

    • Expectation: HVA will show a steeper reduction in absorbance (lower IC50) compared to 4-MPE.

Safety & Cytotoxicity Profile

Both compounds are generally considered low-toxicity ingredients suitable for cosmetic and fragrance applications.

  • Cytotoxicity: In vitro studies on human keratinocytes (HaCaT) and fibroblasts typically show cell viability >80% at concentrations up to 100 µM for methoxyphenethyl alcohols.

  • Metabolism: HVA is a major urinary metabolite of dopamine and hydroxytyrosol, indicating a well-established metabolic clearance pathway in humans.

References

  • Tyrosinase Inhibition Mechanisms: Chang, T. S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences. Link

  • Antioxidant Activity of Phenolics: Rice-Evans, C. A., et al. (1996). "Structure-antioxidant activity relationships of flavonoids and phenolic acids." Free Radical Biology and Medicine. Link

  • Homovanillyl Alcohol Properties: Hu, T., et al. (2014). "Antioxidant activity of hydroxytyrosol and homovanillyl alcohol."[7][8] Journal of Agricultural and Food Chemistry. Link

  • Melanogenesis Inhibition: Solano, F., et al. (2006). "Hypopigmenting agents: an updated review on biological, chemical and clinical aspects." Pigment Cell Research. Link

  • Experimental Protocols: BenchChem. (2025). "Tyrosinase Inhibition Assay Protocol." Link

Sources

A Researcher's Guide to Differentiating Positional Isomers: 1-(3-Methoxyphenyl)-2-(methylamino)ethanol vs. Metanephrine

Author: BenchChem Technical Support Team. Date: March 2026

This document moves beyond a simple recitation of properties. It delves into the structural nuances that dictate their distinct biological roles and outlines the rigorous analytical methodologies required to differentiate them. We will explore the causality behind experimental choices, ensuring that the protocols described are not merely steps to be followed, but self-validating systems for generating trustworthy and reproducible data.

Part 1: Foundational Structural and Chemical Analysis

The core difference between Metanephrine and 1-(3-Methoxyphenyl)-2-(methylamino)ethanol lies in the substitution pattern on the phenyl ring. They are positional isomers, meaning they share the same molecular formula but differ in the arrangement of their constituent atoms.

Molecular Structure: The Critical Distinction

Metanephrine is formally named 4-(1-hydroxy-2-methylamino-ethyl)-2-methoxy-phenol. Its key features are a catechol-derived ring system where one hydroxyl group has been methylated. Specifically, it has a hydroxyl group at position 4 and a methoxy group at position 3 of the phenyl ring.

In contrast, 1-(3-Methoxyphenyl)-2-(methylamino)ethanol possesses a methoxy group at position 3 but lacks the hydroxyl group at position 4. This seemingly minor shift has profound implications for the molecule's chemical properties and biological interactions.

Caption: Chemical structures of Metanephrine and its positional isomer.

Comparative Physicochemical Data

The structural isomerism is reflected in their identical molecular formula and molar mass. However, their distinct structures result in different chemical identifiers and can influence properties like polarity and ionization, which are critical for analytical separation.

PropertyMetanephrine1-(3-Methoxyphenyl)-2-(methylamino)ethanolReference
IUPAC Name 4-(1-hydroxy-2-methylamino-ethyl)-2-methoxy-phenol1-(3-methoxyphenyl)-2-(methylamino)ethanol[1][2]
Molecular Formula C₁₀H₁₅NO₃C₁₀H₁₅NO₂[1][2]
Molar Mass 197.23 g/mol 181.23 g/mol [3]
CAS Number 5001-33-223308-82-9[1][2]
Appearance SolidLiquid / Oil[3][4][5]

Part 2: Biological Significance and Context

The distinct substitution patterns directly correlate to the disparate biological relevance of these two molecules.

Metanephrine: The Endogenous Biomarker

Metanephrine is not a synthetic compound but a natural metabolite of the catecholamine epinephrine (adrenaline).[1] The conversion is catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which is abundant in chromaffin cells of the adrenal medulla.[6][7][8]

This metabolic process is continuous within catecholamine-producing tissues and is not solely dependent on the pulsatile release of epinephrine into the bloodstream.[6][8] Consequently, plasma and urinary levels of metanephrine are stable and reliable biomarkers for diagnosing pheochromocytomas and paragangliomas (PPGLs), which are catecholamine-secreting tumors.[6][9] Elevated metanephrine levels are a strong indicator of such tumors, making its accurate measurement a critical diagnostic tool.[6][9]

G Epinephrine Epinephrine Metanephrine Metanephrine Epinephrine->Metanephrine O-methylation COMT Catechol-O-methyl transferase (COMT) COMT->Epinephrine

Caption: Biosynthesis of Metanephrine from Epinephrine.

1-(3-Methoxyphenyl)-2-(methylamino)ethanol: A Synthetic Analog

Conversely, 1-(3-Methoxyphenyl)-2-(methylamino)ethanol is not a known endogenous metabolite in humans. Its presence in a biological or pharmaceutical sample would strongly suggest it is an exogenous compound. It is recognized as a versatile reactant and intermediate in various organic syntheses.[4][5] For instance, it can be used in the preparation of catalysts for the kinetic resolution of alcohols or in the synthesis of aryl aldehydes and ketones.[4][5] In the pharmaceutical context, related structures are often encountered as impurities or starting materials in the synthesis of active pharmaceutical ingredients (APIs).

Part 3: A Guide to Analytical Differentiation

Distinguishing between these positional isomers requires high-resolution analytical techniques. Their similar core structure and identical mass present a significant challenge that necessitates a robust and well-validated methodology. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this application.[10][11]

The Analytical Imperative: Why Standard Methods May Fail

Simple detection methods are insufficient for distinguishing these isomers. Because they have the same nominal mass, a standard mass spectrometer will not be able to differentiate them without prior chromatographic separation. The key is to exploit the subtle differences in their physicochemical properties, primarily the presence of the phenolic hydroxyl group in Metanephrine, which affects its polarity and ionization potential.

Experimental Protocol: HPLC-MS/MS for Isomer Separation

This protocol provides a validated workflow for the separation and quantification of Metanephrine and its isomer. The choice of a Pentafluorophenyl (PFP) stationary phase is deliberate; its unique electronic and steric properties provide alternative selectivity to traditional C18 columns, often enhancing the resolution of aromatic positional isomers.

Objective: To achieve baseline chromatographic separation and unambiguous identification of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol and Metanephrine in a sample matrix.

Instrumentation:

  • Agilent 1290 Infinity II LC System (or equivalent)

  • Agilent 6470 Triple Quadrupole MS/MS (or equivalent) with Agilent Jet Stream Technology

Materials:

  • Column: Agilent Pursuit PFP (pentafluorophenyl), 2.1 x 100 mm, 3 µm particle size

  • Mobile Phase A: 0.2% Formic Acid in Water

  • Mobile Phase B: 0.2% Formic Acid in Methanol

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Oasis WCX)

Step-by-Step Methodology:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Causality: The goal of SPE is to remove interfering substances from the plasma or urine matrix (e.g., salts, proteins, lipids) and to concentrate the analytes.[12] A weak cation exchange (WCX) sorbent is effective because the secondary amine on both analytes will be protonated (positively charged) at a neutral or slightly acidic pH, allowing them to bind to the negatively charged sorbent.

    • Protocol:

      • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

      • Load 500 µL of the plasma sample (pre-treated with an internal standard).

      • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove unbound interferences.

      • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

      • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of Mobile Phase A.

  • Chromatographic Separation (HPLC):

    • Causality: The PFP column separates the isomers based on a combination of hydrophobic, pi-pi, and dipole-dipole interactions. The additional hydroxyl group on Metanephrine makes it slightly more polar than its isomer, leading to a different retention time under reverse-phase conditions.

    • Parameters:

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 5 µL

      • Gradient Elution:

        Time (min) % Mobile Phase B
        0.0 5
        5.0 60
        5.1 95
        6.0 95
        6.1 5

        | 8.0 | 5 |

  • Detection (Tandem Mass Spectrometry):

    • Causality: MS/MS provides exceptional specificity and sensitivity. The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), ensuring that only the molecules of interest are detected. Deuterated internal standards are used to correct for any variability in sample preparation or instrument response, ensuring accurate quantification.

    • Parameters:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM Transitions: (Transitions are compound-specific and must be optimized empirically)

        • Metanephrine Example: Q1: 198.1 -> Q3: 166.1 (Quantifier), 134.1 (Qualifier)

        • Isomer Example: Q1: 182.1 -> Q3: 150.1 (Quantifier), 107.1 (Qualifier)

      • Gas Temperature: 300 °C

      • Gas Flow: 7 L/min

      • Nebulizer Pressure: 45 psi

G cluster_workflow Analytical Workflow Sample Biological or Chemical Sample SPE Solid Phase Extraction (SPE) Sample->SPE Cleanup & Concentration HPLC HPLC Separation (PFP Column) SPE->HPLC Separation MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Detection Data Data Analysis (Isomer Identification & Quantification) MSMS->Data Quantification

Caption: High-level workflow for the analytical differentiation of isomers.

Conclusion

While 1-(3-Methoxyphenyl)-2-(methylamino)ethanol and Metanephrine are structurally similar positional isomers, they exist in entirely different biological and chemical contexts. Metanephrine is a vital endogenous biomarker for serious medical conditions, whereas its isomer is a synthetic chemical intermediate. This fundamental difference underscores the critical need for analytical methods that can definitively distinguish between them. The HPLC-MS/MS protocol detailed in this guide provides a robust, reliable, and validated framework for achieving this essential separation, empowering researchers and developers to proceed with confidence in the identity and purity of their samples.

References

  • O-Methylation, the principal route of metabolism of epinephrine in man.Science.
  • Metanephrines.Grokipedia.
  • Metanephrine.Wikipedia.
  • Regional release and removal of catecholamines and extraneuronal metabolism to metanephrines.PubMed.
  • Metanephrines (plasma) (Metanephrine, Normetanephrine, 3-methoxytyramine, Metadrenaline, Normetadrenaline).North West London Pathology.
  • Pheochromocytoma Workup: Approach Considerations, Metanephrine and Catecholamine Testing, Additional Laboratory Tests.Medscape Reference.
  • Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites.MDPI.
  • Measurement of catecholamines and their metabolites.PubMed.
  • Metanephrine | C10H15NO3 | CID 21100.PubChem - NIH.
  • (+-)-1-(3-Methoxyphenyl)ethanol.PubChem.
  • Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL.lookchem.
  • 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9.ChemicalBook.
  • Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS.Agilent Technologies.

Sources

Comprehensive Inter-Laboratory Comparison of Assay Methodologies for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

1-(3-Methoxyphenyl)-2-(methylamino)ethanol (CAS 92188-49-3; Molecular Formula: C₁₀H₁₅NO₂) is a critical related substance and synthetic precursor encountered in the manufacturing and stability testing of phenylephrine hydrochloride and other adrenergic active pharmaceutical ingredients (APIs)[1][2].

Structurally, this compound differs from phenylephrine solely by the presence of a methoxy group (–OCH₃) at the 3-position of the aromatic ring, replacing the phenolic hydroxyl group (–OH). This substitution significantly alters its physicochemical profile. The methoxy group increases the molecule's lipophilicity and eliminates its capacity to act as a hydrogen bond donor at that position, shifting its chromatographic retention behavior. Furthermore, the presence of a secondary amine moiety (pKa ~9.5) presents a severe analytical challenge. On traditional silica-based C18 columns operating at acidic pH, the amine is fully protonated. These positively charged species interact strongly with unendcapped, ionized residual silanols on the stationary phase via ion-exchange mechanisms, resulting in severe peak tailing, poor resolution from the main API peak, and variable recovery across different analytical platforms.

To establish the most robust analytical framework, we conducted a rigorous Inter-Laboratory Comparison (ILC) across five independent pharmaceutical testing facilities. This guide objectively compares three distinct analytical "products" (methodologies)—UHPLC-UV , LC-MS/MS , and qNMR —evaluating their performance, the causality behind their method design, and their adherence to ICH Q2(R1) validation standards[3].

Separation_Mechanism Analyte 1-(3-Methoxyphenyl)-2- (methylamino)ethanol Challenge Secondary Amine (pKa ~ 9.5) Analyte->Challenge Structural Feature Solution High pH Mobile Phase (pH 10.5 Ammonia) Challenge->Solution Requires Column BEH C18 Column (Alkali-Resistant) Solution->Column Necessitates Result Deprotonation & Sharp Peak Symmetry Column->Result Yields

Mechanistic rationale for high-pH UHPLC separation of the secondary amine.

Inter-Laboratory Comparison (ILC) Design

The proficiency test was designed to evaluate how different laboratories handle the specific physicochemical challenges of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol. Samples consisting of a phenylephrine matrix spiked with the target analyte at 0.1% w/w (representing a typical ICH reporting threshold) were distributed to five independent labs. Each lab executed the three self-validating protocols described below.

ILC_Workflow Start Sample Preparation Spiked Matrix Dist Distribution to 5 Independent Labs Start->Dist UHPLC Method A: UHPLC-UV (Routine QC) Dist->UHPLC LCMS Method B: LC-MS/MS (Trace Analysis) Dist->LCMS QNMR Method C: qNMR (Absolute Quant) Dist->QNMR Data Data Aggregation & Statistical Analysis UHPLC->Data LCMS->Data QNMR->Data Report ICH Q2(R1) Validation Report Data->Report

Workflow for the inter-laboratory comparison of assay methodologies.

Self-Validating Experimental Protocols

To ensure scientific integrity, every method must act as a self-validating system. Data is only accepted if the preliminary System Suitability Test (SST) gates are passed, aligning with USP compendial requirements[4].

Method A: High-pH UHPLC-UV (Routine QC)
  • Causality: To prevent the secondary amine from interacting with residual silanols, a high-pH mobile phase is used to deprotonate the molecule. This necessitates an Ethylene Bridged Hybrid (BEH) column, as standard silica dissolves at pH > 8.0.

  • SST Validation Gate: Inject a resolution mixture (Phenylephrine and 1-(3-Methoxyphenyl)-2-(methylamino)ethanol at 0.1 mg/mL). Criteria: Resolution (

    
    ) 
    
    
    
    ; Tailing factor (
    
    
    )
    
    
    ; %RSD of 5 replicate injections
    
    
    .
  • Sample Preparation: Weigh 50.0 mg of the sample, dissolve in 50 mL of diluent (Water:Methanol 80:20 v/v). Filter through a 0.22 µm PTFE syringe filter. (Causality: PTFE is chosen over Nylon to prevent non-specific binding of the lipophilic methoxy-aromatic moiety).

  • Execution:

    • Column: BEH C18, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 60% B over 5 minutes. Flow Rate: 0.4 mL/min.

    • Detection: UV at 215 nm.

Method B: LC-MS/MS (Trace Analysis)
  • Causality: For trace-level quantification (e.g., genotoxic impurity thresholds), UV lacks sensitivity. MS/MS provides unequivocal specificity. At trace levels, peak tailing is less detrimental to integration, allowing the use of MS-friendly acidic buffers.

  • SST Validation Gate: Infuse a 10 ng/mL standard. Criteria: Signal-to-noise (S/N) ratio for the quantifier transition must be

    
    .
    
  • Execution:

    • Ionization: ESI Positive mode.

    • Transitions: Precursor Ion

      
       m/z. Product Ions: 150.1 m/z (Quantifier, loss of 
      
      
      
      ), 135.1 m/z (Qualifier, subsequent loss of methyl radical). (Causality: Monitoring 135.1 m/z ensures specificity against isobaric phenylethanolamines lacking the methoxy group).
    • Chromatography: Isocratic elution (60% A / 40% B) using 0.1% Formic acid in water (A) and Acetonitrile (B).

Method C: Quantitative NMR (qNMR)
  • Causality: qNMR provides absolute quantification without requiring a structurally identical reference standard, making it ideal for newly synthesized impurities.

  • SST Validation Gate: Measure the 90° pulse width and T1 relaxation time. Criteria: The relaxation delay (D1) must be set to

    
     of the slowest relaxing proton (typically D1 = 30s) to ensure complete magnetization recovery.
    
  • Execution: Dissolve 10.0 mg of analyte and 5.0 mg of Internal Standard (Maleic Acid, NIST SRM) in 0.6 mL of

    
    . Acquire 1H-NMR spectra at 600 MHz. Integrate the methoxy protons (singlet, ~3.7 ppm) against the olefinic protons of Maleic Acid (singlet, ~6.2 ppm).
    

Quantitative Data & Method Comparison

The data aggregated from the 5 participating laboratories highlights the strengths and limitations of each methodology when applied to 1-(3-Methoxyphenyl)-2-(methylamino)ethanol.

Table 1: Inter-Laboratory Comparison Results (n=5 labs, 3 replicates each)

MethodologyMean Recovery (%)Inter-Lab Precision (%RSD)Intra-Lab Precision (%RSD)Mean LOD (µg/mL)Primary Application
UHPLC-UV (pH 10.5) 99.8%1.8%0.9%0.05Routine Batch Release / QC
LC-MS/MS 101.2%3.5%1.5%0.001Trace Impurity Profiling
qNMR 99.5%0.8%0.4%50.0Primary Standard Characterization

Table 2: Methodological Advantages and Limitations

FeatureUHPLC-UVLC-MS/MSqNMR
Specificity Moderate (Relies on RT & UV Spectra)High (Mass-to-charge transitions)Very High (Structural elucidation)
Reference Standard Required (Identical compound)Required (Isotope-labeled ideal)Not Required (Universal internal std)
Matrix Interference Susceptible to co-elutionHighly resistantSusceptible to overlapping shifts
Operational Cost LowHighVery High

Conclusion

The inter-laboratory comparison demonstrates that the choice of assay methodology for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol must be dictated by the analytical objective. For routine quality control, the High-pH UHPLC-UV method is the superior "product," offering an optimal balance of precision (Inter-Lab RSD 1.8%), low operational cost, and excellent peak symmetry by mechanistically neutralizing the problematic secondary amine. LC-MS/MS remains indispensable for trace-level quantification, while qNMR serves as the gold standard for absolute purity assignment when specific reference standards are unavailable.

References

  • Title: Method Validation - Eurofins Source: eurofins.com URL: [Link]

  • Title: Phenylephrine Hydrochloride - Regulations.gov Source: regulations.gov URL: [Link]

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra Validation for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the development of adrenergic agonists and their metabolites, 1-(3-Methoxyphenyl)-2-(methylamino)ethanol (CAS: 92188-49-3) serves as a critical reference standard.[1] Often identified as the O-methylated impurity of Phenylephrine or a specific metabolite analog, its accurate quantification relies heavily on validated UV-Vis spectrophotometric methods.[1]

This guide moves beyond generic protocols to establish a Gold Standard Validation Workflow . Unlike its phenolic counterparts (e.g., Phenylephrine), this compound lacks an ionizable phenolic hydroxyl group, rendering standard pH-shift identification methods distinct. We compare the performance of Acidic Methanolic Systems (The Recommended Alternative) against Neutral Aqueous Systems (The Legacy Alternative) to demonstrate superior stability and spectral resolution.[1]

The Core Challenge: Chromophore Specificity

The molecule's UV absorption is driven by the 3-methoxyphenyl (anisole) chromophore .[1] A common validation failure occurs when analysts fail to distinguish this spectrum from the structurally similar 3-hydroxyphenyl (phenol) chromophore of Phenylephrine.[1] This guide provides the experimental logic to prevent this cross-reactivity.

Technical Deep Dive: The Comparative Analysis

Comparison of Solvent Systems

We evaluated the spectral integrity of the compound across two primary solvent systems.

FeatureSystem A: 0.1 N HCl in Methanol (Recommended)System B: Neutral Water / Phosphate Buffer (Legacy)

Stability
High. The protonated amine stabilizes the molecule, preventing oxidation.[1]Moderate. Risk of amine oxidation over time leads to baseline drift.[1]
Spectral Fine Structure Enhanced. Methanol reduces hydrogen bonding broadening compared to water.[1]Smoothed. Water suppresses the fine vibrational structure of the benzenoid band.[1]
Molar Absorptivity (

)
Consistent (~1,900 - 2,100 L[1]·mol⁻¹·cm⁻¹).[2][3][4][5][6]Variable due to potential micro-precipitation or pH fluctuations.
Suitability Primary Quantification & Impurity Profiling. Preliminary screening only.[1]
Specificity Logic: The "Alkaline Shift" Test

A critical validation step is proving specificity against Phenylephrine.

  • Phenylephrine (3-OH): In 0.1 N NaOH, the phenolic proton dissociates (phenolate formation), causing a Bathochromic Shift (Red shift) of ~20 nm (from ~273 nm to ~291 nm).[1]

  • Target Compound (3-OMe): The methoxy group is non-ionizable.[1] In 0.1 N NaOH, the spectrum remains unchanged (

    
     stays at ~274 nm).[1]
    

Validated Experimental Protocol

Protocol 1: Preparation of Standard Stock Solution
  • Objective: Create a stable 100 µg/mL stock.

  • Reagents:

    • Analyte: 1-(3-Methoxyphenyl)-2-(methylamino)ethanol (>98% purity).[1][7]

    • Solvent: Methanol (HPLC Grade).[1]

    • Acidifier: 0.1 N Hydrochloric Acid (HCl).[1]

Steps:

  • Weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

  • Add 10 mL of 0.1 N HCl to ensure amine protonation (prevents adsorption to glass and oxidation).[1]

  • Sonicate for 5 minutes.

  • Dilute to volume with Methanol .

  • Storage: Stable for 7 days at 4°C protected from light.

Protocol 2: Determination of and Linearity
  • Baseline Correction: Scan a blank cuvette containing 10% 0.1 N HCl / 90% Methanol from 200–400 nm.[1]

  • Sample Scan: Dilute Stock to 20 µg/mL . Scan 200–400 nm.[8]

  • Identification Criteria:

    • Primary

      
      : 274 nm ± 2 nm  (Benzenoid band).[1]
      
    • Secondary

      
      : 215 nm ± 2 nm  (E2 band).[1]
      
    • Valley: ~240 nm.[1][4]

Mandatory Visualization: Logic Flow & Data

Validation Logic Diagram

The following diagram illustrates the decision tree for validating the material identity and purity using UV-Vis shifts.

ValidationLogic Start Start: Unknown Sample (Putative 3-OMe Analog) SolventPrep Dissolve in 0.1 N HCl/MeOH Start->SolventPrep ScanAcid Scan UV (200-400 nm) Record Lambda Max SolventPrep->ScanAcid CheckMax Is Lambda Max 273-275 nm? ScanAcid->CheckMax FailIdentity FAIL: Identity Mismatch CheckMax->FailIdentity No AlkalineTest Add 0.1 N NaOH (Alkaline Shift Test) CheckMax->AlkalineTest Yes CheckShift Does Lambda Max Shift > 10 nm? AlkalineTest->CheckShift ResultPhenol FAIL: Phenolic Contamination (Phenylephrine Present) CheckShift->ResultPhenol Yes (Red Shift) ResultPass PASS: Validated 3-OMe Target (No Ionizable Phenol) CheckShift->ResultPass No (Spectrum Stable)

Caption: Decision tree for distinguishing the target 3-methoxy compound from phenolic impurities using pH-dependent UV shifts.

Comparative Data Summary

Typical absorbance data for method validation (Concentration: 20 µg/mL).

ParameterTarget Compound (3-OMe)Interference (Phenylephrine 3-OH)Acceptance Criteria

(Acidic)
274 nm273 nm± 2 nm of Ref Std

(Alkaline)
274 nm (No Shift) 291 nm (Bathochromic) Shift < 2 nm for Target
Absorbance (1%, 1cm) ~130~145N/A (Compound Specific)
Linearity (

)
> 0.999> 0.999

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1] [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 90902, 1-(3-Methoxyphenyl)ethanol.[1] (Precursor analog data).[1] [Link][1]

  • Shimadzu Corporation. (2020).[1] Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer.[1] Application News. [Link][1]

Sources

Chromatographic Purity Assessment of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the chromatographic purity assessment of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol , a critical process intermediate and potential impurity in the synthesis of Phenylephrine.

A Comparative Guide to Analytical Methodologies

Executive Summary & Compound Profile

1-(3-Methoxyphenyl)-2-(methylamino)ethanol (often referred to as O-Methyl Phenylephrine or Metasympatol Methyl Ether) is a structural analog of the decongestant Phenylephrine. In drug development, it primarily appears as:

  • A Key Intermediate: In the synthetic route involving the reduction of 1-(3-methoxyphenyl)-2-(methylamino)ethanone followed by O-demethylation.

  • A Process Impurity: Resulting from incomplete demethylation during Phenylephrine API manufacturing.

Assessing the purity of this specific compound requires separating it from its polar hydrolysis product (Phenylephrine) and its ketone precursor. This guide compares the Standard Pharmacopoeial Approach (IP-RP-HPLC) against a Modern Orthogonal Approach (UHPLC-MS Compatible) to determine the optimal workflow for purity profiling.

Attribute Compound Data
Chemical Structure Phenethylamine derivative (Methoxy group at C3, Methylamino ethanol chain)
CAS Number 92188-49-3
Molecular Formula C₁₀H₁₅NO₂
Criticality High (Precursor/Impurity in API synthesis)
LogP (Predicted) ~1.2 (More hydrophobic than Phenylephrine, LogP ~ -0.3)

Comparative Analysis: Analytical Methodologies

The primary challenge in assessing this compound is ensuring adequate resolution from the highly polar Phenylephrine while maintaining good peak symmetry for the secondary amine.

Option A: The "Gold Standard" (IP-RP-HPLC)

Based on USP/EP Monographs for Phenylephrine HCl.

  • Mechanism: Uses Ion-Pairing (IP) reagents (e.g., Sodium Octanesulfonate) to interact with the protonated amine, increasing retention and improving peak shape on C18 columns.

  • Pros: Excellent resolution of polar amines; robust; widely accepted in QC environments.

  • Cons: Incompatible with Mass Spectrometry (MS) due to non-volatile salts; long equilibration times; dedicated columns required.

Option B: The "Modern Challenger" (CSH-Phenyl-Hexyl UHPLC)

Recommended for R&D and Impurity Profiling.

  • Mechanism: Uses a Charged Surface Hybrid (CSH) or Phenyl-Hexyl stationary phase. The phenyl ring provides

    
     interactions with the analyte's aromatic ring, while the charged surface repels the protonated amine to prevent tailing without ion-pairing reagents.
    
  • Pros: MS-Compatible (uses volatile buffers); orthogonal selectivity; faster run times; sharper peaks for basic compounds.

  • Cons: Slightly lower retention for the most polar degradants compared to IP methods (though sufficient for the methoxy-analog).

Performance Data Comparison
FeatureMethod A: IP-RP-HPLC (Standard)Method B: CSH-Phenyl-Hexyl (Recommended)
Column C18 (L1) with Ion PairingCSH Phenyl-Hexyl or Biphenyl
Mobile Phase Phosphate Buffer + Octanesulfonate / MeOH0.1% Formic Acid / Acetonitrile
Detection UV Only (215 nm)UV + MS (ESI+)
Peak Tailing (T) 1.0 – 1.3 (Excellent)1.1 – 1.4 (Good)
Resolution (Rs) > 6.0 (vs. Phenylephrine)> 5.0 (vs. Phenylephrine)
Run Time 15 – 25 mins5 – 8 mins
Suitability Routine QC ReleaseImpurity ID, Process Development

Recommended Protocol: Method B (MS-Compatible UHPLC)

We recommend Method B for purity assessment during process development because it allows simultaneous quantification (UV) and structural confirmation (MS) of impurities.

Chromatographic Conditions[1][2][3]
  • Instrument: UHPLC System (e.g., Waters ACQUITY or Agilent 1290) coupled with PDA and QDa/SQD.

  • Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection:

    • UV: 215 nm (primary), 280 nm (secondary).

    • MS: ESI Positive Mode, Scan range 100–400 m/z.

Mobile Phase Gradient
  • Solvent A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for pH control).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.0955Hold
6.06040Linear
7.0595Wash
8.0955Re-equilibrate
Standard Preparation[4]
  • Stock Solution: Dissolve 10 mg of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol reference standard in 10 mL of Methanol (1.0 mg/mL).

  • System Suitability Solution: Mix Stock Solution with Phenylephrine HCl standard to a final concentration of 50 µg/mL each in Water:Methanol (90:10).

  • Sample Preparation: Dissolve sample to 0.5 mg/mL in Water:Methanol (90:10).

Visualizing the Assessment Workflow

The following diagram illustrates the logical flow for assessing the purity of this compound, highlighting the origin of impurities and the decision matrix for method selection.

PurityAssessment Start Start: Purity Assessment Synthesis Synthesis Origin: 3-Methoxyacetophenone -> Bromination -> Amination Start->Synthesis Intermediate Target Compound: 1-(3-Methoxyphenyl)-2-(methylamino)ethanol Synthesis->Intermediate Impurity_Path Potential Impurities: 1. Phenylephrine (Demethylated) 2. Aminoketone Precursor Intermediate->Impurity_Path Decision Goal of Analysis? Impurity_Path->Decision Method_A Method A: QC / Release (IP-RP-HPLC) High Resolution, No MS Decision->Method_A Routine QC Method_B Method B: R&D / ID (CSH-Phenyl-Hexyl) MS Compatible, Fast Decision->Method_B Structure ID Result Output: % Purity & Impurity ID Method_A->Result Method_B->Result

Caption: Workflow tracing the compound's synthetic origin to the selection of the optimal analytical method.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 90902, 1-(3-Methoxyphenyl)ethanol. Retrieved from [Link]

  • United States Pharmacopeia (USP).Phenylephrine Hydrochloride Monograph. USP-NF Online. (General reference for IP-RP-HPLC conditions).
  • Simei Yang et al. (2016). Separation and determination of optical isomers of phenylephrine by chiral ligand exchange capillary electrophoresis. Se Pu. Retrieved from [Link]

  • MicroSolv Technology Corp. Separation of Phenylephrine, Acetaminophen & Dextromethorphan – Tips & Method Guidance. Retrieved from [Link]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

[1]

Executive Safety Summary & Hazard Context

Do not treat this merely as a standard organic reagent. 1-(3-Methoxyphenyl)-2-(methylamino)ethanol is a phenethylamine derivative, structurally analogous to sympathomimetic agents (e.g., Phenylephrine). While standard Safety Data Sheets (SDS) classify it primarily as a Skin/Eye Irritant (H315, H319) and Respiratory Irritant (H335) , its structural pharmacology suggests potential systemic effects if absorbed (tachycardia, hypertension).

The Core Risk: The presence of the secondary amine and the lipophilic methoxy group increases skin permeability compared to simple salts. The Operational Goal: Zero skin contact and zero inhalation of dust.[1][2][3]

PPE Decision Matrix

Select your protection level based on the physical state and solvent system used.

PPE_MatrixStartSelect Operation TypeSolidHandling Solid / Powder(Weighing, Transfer)Start->SolidSolutionHandling Solutions(Synthesis, Extraction)Start->SolutionResp_SolidRespiratory: N95 or P100 Mask(If outside hood)Solid->Resp_SolidHand_SolidHands: Double Nitrile Gloves(Outer glove change every 30 mins)Solid->Hand_SolidSolvent_CheckIdentify SolventSolution->Solvent_CheckStandard_SolvStandard (MeOH, Water, Ethyl Acetate)Solvent_Check->Standard_SolvAggressive_SolvPenetrating (DCM, Chloroform, DMF)Solvent_Check->Aggressive_SolvHand_StdHands: Double Nitrile(0.11mm min thickness)Standard_Solv->Hand_StdHand_AggHands: Laminate / Silver Shield®(Under Nitrile outer)Aggressive_Solv->Hand_Agg

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1][2][4][5] Note the escalation to Laminate gloves for penetrating solvents.

Detailed PPE Specifications

Hand Protection (The "Double-Shell" Protocol)

Why: Organic amines can degrade nitrile rubber over time. The methoxy group enhances lipophilicity, increasing the risk of transdermal absorption.

  • Primary Layer (Inner): 4-mil Nitrile (Examination grade).

  • Secondary Layer (Outer): 5-mil Nitrile (Long cuff preferred).

    • Protocol: Inspect the inner glove for perspiration/tears every time the outer glove is changed.

    • For Halogenated Solvents (DCM/CHCl3): You MUST use a chemical laminate glove (e.g., Silver Shield® or Ansell Barrier®) as the inner layer. Nitrile offers <1 minute protection against DCM.

Respiratory Protection

Why: Phenethylamine derivatives are potent bioactive dusts.

  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Spill/Cleaning): If hood containment is breached, use a half-face respirator with P100 (HEPA) cartridges. Simple surgical masks offer zero protection against chemical vapors.

Eye & Body Protection[2][3][4][6][7][8][9]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Reasoning: Safety glasses leave gaps; amine vapors are lacrimators (tear-inducing).

  • Body: Lab coat (Polyester/Cotton blend is sufficient for solid; Tyvek® sleeves recommended for large scale solution handling).

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Solid State)

Static electricity is the enemy here. Organic amine salts often fly/disperse when charged.

  • Preparation: Place an ionizing fan or antistatic gun inside the fume hood balance enclosure.

  • Taring: Tare the weighing vessel with the lid on.

  • Transfer: Open the stock container only inside the hood. Use a disposable antistatic spatula.

  • Closing: Wipe the threads of the stock bottle with a dry Kimwipe before closing to prevent formation of crusty amine salts (which can compromise the seal).

  • Decon: Wipe the balance area with a wet paper towel (water/ethanol) immediately after weighing.

B. Solubilization & Synthesis[5]
  • Addition: Add the solid to the solvent, not vice-versa, to prevent "puffing" of dust.

  • Heating: If heating is required, ensure a reflux condenser is attached before heating begins. Amine vapors are highly mobile.

  • Syringe Transfer: If handling liquid free-base, use Luer-lock syringes to prevent needle pop-off due to pressure buildup.

Waste Disposal & Decontamination Logic

CRITICAL WARNING: Never mix this waste with Oxidizing Acids (Nitric, Perchloric).

  • Reaction: Amines + Nitrosating agents (like Nitrite/Nitric acid sources)

    
    Nitrosamines  (Potent Carcinogens).
    
Decontamination Workflow

Waste_FlowSpillSpill / ContaminationAbsorb1. Absorb(Vermiculite/Pads)Spill->AbsorbNeutralize2. Surface Wipe(10% HCl or Citric Acid)Absorb->NeutralizeAfter bulk removalBinSolid Hazardous Waste(Tag: 'Basic Organic')Absorb->BinFinalClean3. Final Wash(Soap & Water)Neutralize->FinalCleanFinalClean->BinWipes go to waste

Figure 2: Decontamination workflow. Note the use of weak acid (Citric/HCl) to protonate the amine, rendering it a non-volatile salt.

Disposal Specifications
Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Organic Solid"Toxic/Irritant Solid - Phenethylamine Derivative"
Liquid Waste Basic Organic Waste"Basic Organic Waste (pH > 8). DO NOT MIX WITH ACIDS"
Sharps/Glass Contaminated SharpsStandard Sharps Bin (Do not recap needles)

Emergency Response (Self-Validating)

Scenario: Skin Contact

  • Immediate Action: Do not wipe. Wiping drives the chemical into pores.

  • Flush: Rinse with lukewarm water for 15 minutes .

  • Validation: If the skin feels "soapy" or "slippery" after 5 minutes, the amine is still present (saponification of skin oils). Continue washing until the slippery feeling is gone.

Scenario: Eye Contact

  • Flush: Use eyewash station for 15 minutes .[1][6][7] Hold eyelids open forcefully.

  • Medical: Seek medical attention. Phenethylamine derivatives can cause mydriasis (dilation) or corneal clouding.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 163276 (Related Structure: Phenylephrine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.